(R)-7-Methoxychroman-3-amine hcl
Description
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
MEDKKMCXWLRRSU-DDWIOCJRSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H](CO2)N)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CC(CO2)N)C=C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-7-Methoxychroman-3-amine HCl: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7-Methoxychroman-3-amine hydrochloride is a chiral organic molecule belonging to the chroman-3-amine class of compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The specific stereochemistry at the C3 position, designated as (R), is crucial as enantiomers of chiral drugs often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for (R)-7-Methoxychroman-3-amine HCl, offering valuable insights for researchers engaged in its synthesis, characterization, and application in drug development programs.
Chemical Structure and Properties
The core of (R)-7-Methoxychroman-3-amine HCl is a chroman ring system, which consists of a dihydropyran ring fused to a benzene ring. A methoxy group is substituted at the 7-position of the benzene ring, and an amine group is attached to the 3-position of the dihydropyran ring. The "(R)" designation specifies the absolute configuration at the chiral center (C3). The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.
Table 1: Physicochemical Properties of (R)-7-Methoxychroman-3-amine HCl and Related Analogs
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Calculated |
| Molecular Weight | 215.68 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents | General property of amine hydrochlorides |
| Chirality | (R)-enantiomer at C3 | By definition |
Stereoselective Synthesis and Characterization
The synthesis of enantiomerically pure (R)-7-Methoxychroman-3-amine is a key challenge that can be addressed through several modern synthetic methodologies. The chroman-3-amine scaffold is a privileged structure in medicinal chemistry, and its stereocontrolled synthesis is of paramount importance[2].
Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned, starting from a suitable chroman-3-one or a 3-nitrochromene precursor.
Diagram 1: Retrosynthetic Analysis of (R)-7-Methoxychroman-3-amine
Caption: Two potential synthetic routes to (R)-7-Methoxychroman-3-amine HCl.
Stereochemical Analysis
The enantiomeric purity of (R)-7-Methoxychroman-3-amine HCl is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is commonly used for the separation of chiral amines.[3]
-
Mobile Phase: A typical mobile phase for normal-phase separation would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine or butylamine, is often added to improve peak shape and resolution.[3]
-
Detection: UV detection at a wavelength where the chroman ring absorbs (e.g., around 280 nm) is suitable.
-
Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.
Potential Applications in Research and Drug Discovery
While specific biological activities for (R)-7-Methoxychroman-3-amine HCl are not extensively documented in publicly available literature, the broader class of chroman-3-amines and related structures have shown a range of pharmacological effects, suggesting potential areas of investigation for this compound.
-
Neuroscience: The chroman ring is a scaffold found in compounds with activity in the central nervous system. For instance, certain morphinan derivatives containing a related methoxy-substituted ring system have been investigated for their neuroprotective effects.[4] The 3-amino group provides a handle for further chemical modification to target various receptors and enzymes in the brain.
-
Metabolic Diseases: A recent study highlighted a chiral chromeno[4,3-c]pyrazol-4-one derivative as an inducer of activating transcription factor 3 (ATF3), a potential therapeutic target for metabolic syndrome.[5] This suggests that the 7-methoxychroman scaffold could be a valuable starting point for the design of new modulators of metabolic pathways.
-
Selective Estrogen Receptor Modulators (SERMs): Chroman and thiochroman derivatives have been explored as pure antiestrogens, indicating their potential as SERMs for the treatment of hormone-dependent cancers.[6] The stereochemistry at the C3 and C4 positions is a critical determinant of activity in these compounds.
Safety and Handling
As with any research chemical, (R)-7-Methoxychroman-3-amine HCl should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) is not available, general guidelines for handling amine hydrochlorides should be followed. These include wearing personal protective equipment (gloves, safety glasses, and a lab coat), working in a well-ventilated area or fume hood, and avoiding inhalation, ingestion, and skin contact.
Conclusion
(R)-7-Methoxychroman-3-amine hydrochloride is a chiral building block with significant potential for the development of novel therapeutic agents. Its synthesis requires stereocontrolled methods to ensure enantiomeric purity, which is crucial for its pharmacological evaluation. While specific biological data for this compound is limited, the diverse activities of related chroman derivatives highlight promising avenues for future research in areas such as neuroscience, metabolic diseases, and oncology. This guide provides a foundational understanding of the chemistry and potential applications of (R)-7-Methoxychroman-3-amine HCl to aid researchers in their scientific endeavors.
References
Please note that direct, publicly available, peer-reviewed literature specifically detailing the synthesis, properties, and applications of "(R)-7-Methoxychroman-3-amine HCl" is limited. The following references provide information on closely related compounds, general synthetic methods, and analytical techniques relevant to this class of molecules.
-
7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman. PubChem. Retrieved February 27, 2026, from [Link]
-
Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. PubMed. Retrieved February 27, 2026, from [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Retrieved February 27, 2026, from [Link]
-
7-Methoxytacrine-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer's Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies. MDPI. Retrieved February 27, 2026, from [Link]
-
Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. Retrieved February 27, 2026, from [Link]
-
A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. Retrieved February 27, 2026, from [Link]
-
7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PMC. Retrieved February 27, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 27, 2026, from [Link]
-
Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O - SciSpace. SciSpace. Retrieved February 27, 2026, from [Link]
-
7-Methoxy-chroman-3-ylamine suppliers and producers. BuyersGuideChem. Retrieved February 27, 2026, from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved February 27, 2026, from [Link]
-
Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. PubMed. Retrieved February 27, 2026, from [Link]
-
The synthesis of various substituted 3-amino-7-hydroxy-2,2-dimethyltetralins and related compounds. Scholarly Commons. Retrieved February 27, 2026, from [Link]
-
Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O 3 BN Framework †. ResearchGate. Retrieved February 27, 2026, from [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
-
Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT. Retrieved February 27, 2026, from [Link]
-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]B[2]ENZOPYRAN-7-ONE. Rasayan Journal of Chemistry. Retrieved February 27, 2026, from [Link]
-
Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. PMC. Retrieved February 27, 2026, from [Link]
-
Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans. PMC. Retrieved February 27, 2026, from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Retrieved February 27, 2026, from [Link]
-
Reduction of Oximes and Hydrazones: Asymmetric and Diastereoselective Approaches. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journals. Retrieved February 27, 2026, from [Link]
-
cis-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem. Retrieved February 27, 2026, from [Link]
-
8-[(2s,3r,4r,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one (NP0187253). NP-MRD. Retrieved February 27, 2026, from [Link]
-
(R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. PubChem. Retrieved February 27, 2026, from [Link]
-
Fig. S5. 1 H NMR spectra of 7-methoxycoumarin crystals with different... ResearchGate. Retrieved February 27, 2026, from [Link]
-
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one. PubChem. Retrieved February 27, 2026, from [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer. Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem. Retrieved February 27, 2026, from [Link]
-
CNP0189766.1. COCONUT. Retrieved February 27, 2026, from [Link]
-
Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. PubMed. Retrieved February 27, 2026, from [Link]
-
The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. PMC. Retrieved February 27, 2026, from [Link]
-
3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. PubMed. Retrieved February 27, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 2135336-72-8 technical data sheet and safety information
Topic: (CAS 2135336-72-8) Content Type: In-depth technical guide/Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
High-Purity Chiral Scaffold for Medicinal Chemistry
Introduction: Identity & Significance
(R)-7-Methoxychroman-3-amine hydrochloride (CAS 2135336-72-8) is a specialized chiral heterocyclic building block belonging to the chroman-3-amine class. In modern drug discovery, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of biological targets, including G-protein-coupled receptors (GPCRs) and enzymes.[1][2]
This specific enantiomer serves as a critical intermediate for synthesizing bio-active compounds where stereochemistry dictates binding affinity. Its 7-methoxy substitution pattern modulates the electron density of the aromatic ring, influencing metabolic stability and pi-stacking interactions within protein binding pockets.
Physicochemical Profile
The following data consolidates the core technical specifications for CAS 2135336-72-8.
| Property | Specification |
| CAS Number | 2135336-72-8 |
| Chemical Name | (R)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
| Synonyms | (R)-7-Methoxychroman-3-amine HCl; (3R)-7-methoxy-3,4-dihydro-2H-chromen-3-amine HCl |
| Molecular Formula | C₁₀H₁₄ClNO₂ (Salt) / C₁₀H₁₃NO₂ (Free Base) |
| Molecular Weight | 215.68 g/mol (HCl Salt) |
| Appearance | White to pale yellow solid |
| Chirality | (R)-Enantiomer |
| Solubility | Soluble in Water, DMSO, Methanol |
| Storage Conditions | Inert atmosphere, Desiccated, 2-8°C (Recommended) |
| Hygroscopicity | Hygroscopic (Handle under Nitrogen/Argon) |
Structural Analysis & Pharmacophore Utility
The utility of CAS 2135336-72-8 lies in its rigid bicyclic structure, which restricts the conformational freedom of the amine group compared to open-chain analogs (like phenethylamines). This rigidity often leads to higher selectivity for receptor subtypes.
Structural Visualization
The diagram below illustrates the core scaffold and the specific stereochemical orientation that defines this reagent.
Figure 1: Structural deconstruction of (R)-7-Methoxychroman-3-amine HCl, highlighting key functional regions for medicinal chemistry applications.
Mechanism of Application
While not a drug itself, this molecule acts as a pharmacophoric seed . The (R)-configuration at the 3-position is often critical for:
-
GPCR Binding: Mimicking the rigidified conformation of neurotransmitters (e.g., dopamine, serotonin) in the orthosteric binding site.
-
Sigma-1 Receptor Modulation: Chroman-3-amines have shown high affinity for σ1 receptors, which are targets for neuroprotective and analgesic drugs.
-
Enzyme Inhibition: The scaffold serves as a linker in PROTACs or as a core motif in kinase inhibitors, where the methoxy group can participate in hydrogen bonding.
Experimental Protocols
Handling & Storage Workflow
-
Atmosphere: The substance is an amine salt and potentially hygroscopic. Always weigh and dispense under an inert atmosphere (Nitrogen or Argon glovebox/bag) to maintain stoichiometry.
-
Solubility Check:
-
Water: High solubility (suitable for aqueous workups).
-
DMSO/DMF: High solubility (suitable for stock solutions).
-
DCM/Ether: Low solubility (requires free-basing).
-
General Synthesis Workflow: Amide Coupling
This protocol describes coupling CAS 2135336-72-8 to a carboxylic acid (R-COOH) to generate a drug-like amide.
Figure 2: Recommended workflow for amide coupling using (R)-7-Methoxychroman-3-amine HCl.
Protocol Details:
-
Preparation: Dissolve 1.0 equivalent of (R)-7-Methoxychroman-3-amine HCl in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Rationale: 1 eq neutralizes the HCl salt, 2 eq acts as the proton scavenger for the coupling.
-
Coupling: Add 1.0 equivalent of the carboxylic acid partner and 1.1 equivalents of HATU.
-
Reaction: Stir at room temperature under nitrogen. Conversion is typically complete within 4 hours.
-
Validation: Check LC-MS for the product mass [M+H]+.
Safety Information (GHS)
Trustworthiness: This compound is a primary amine hydrochloride. Standard safety protocols for irritants apply. Treat as a hazardous research chemical.
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Use only in a chemical fume hood to avoid inhaling dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
PubChem. Compound Summary: Chroman-3-amine derivatives. National Library of Medicine. Available at: [Link]
Sources
Technical Guide: Enantioselective Pharmacology of 7-Methoxychroman-3-amine
[1]
Executive Summary
7-Methoxychroman-3-amine is a privileged bicyclic scaffold in medicinal chemistry, serving as a bioisostere to 2-aminotetralins.[1] Its structural rigidity and specific electronic profile make it a critical intermediate for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine D2/D3 and Serotonin 5-HT1A receptors.[1]
The distinction between the (R)- and (S)-enantiomers is not merely academic; it is the determinant of pharmacological efficacy. The (R)-enantiomer is widely recognized as the eutomer (active form) for dopaminergic and serotonergic agonism, often displaying 100-fold greater affinity than its (S)-counterpart (the distomer). This guide delineates the structural basis for this selectivity, the industrial resolution protocols, and the comparative pharmacological profiles.
Chemical Structure & Stereochemistry[1]
The molecule features a chiral center at the C3 position of the chroman ring. The absolute configuration determines the spatial orientation of the amine group relative to the aromatic moiety, which governs the ligand's fit into the orthosteric binding pocket of the receptor (typically interacting with an Aspartate residue in TM3).
Structural Visualization[1]
-
Core Scaffold: 3,4-dihydro-2H-1-benzopyran (Chroman).[1]
-
Substituents: Methoxy group at C7; Primary amine at C3.[1]
-
Chirality:
-
(R)-Isomer: The amine group projects up/forward (depending on orientation), typically corresponding to the (+) optical rotation in polar solvents.
-
(S)-Isomer: The amine group projects down/back, typically corresponding to the (-) optical rotation.[1]
-
| Feature | (R)-7-Methoxychroman-3-amine | (S)-7-Methoxychroman-3-amine |
| Configuration | (3R) | (3S) |
| Optical Rotation | Typically (+) (Dextrorotatory) | Typically (-) (Levorotatory) |
| Pharmacological Role | Eutomer (High Affinity) | Distomer (Low Affinity / Inactive) |
| Key Analogs | Bioisostere of (R)-7-OH-DPAT | Bioisostere of (S)-7-OH-DPAT |
Pharmacological Differentiation: The "Chroman Switch"
The 7-methoxychroman-3-amine scaffold exhibits a distinct Structure-Activity Relationship (SAR) known as the "Regioisomeric Switch" when compared to its 5-methoxy isomer.[1]
Dopamine D3/D2 Selectivity (7-Substituted)
Unlike 5-substituted chromans (which favor 5-HT1A), 7-substituted chromans (like 7-methoxy and 7-hydroxy) are potent Dopamine agonists .[1]
-
Mechanism: The (R)-amine aligns with the Asp3.32 residue in the D3 receptor pocket. The 7-methoxy group mimics the phenolic hydroxyl of dopamine, engaging in hydrogen bonding with Ser5.42 or Ser5.46.[1]
-
(R)-Enantiomer: Exhibits high affinity (Ki < 10 nM) and full intrinsic activity at D3 receptors.[1] It is the functional analog of (R)-7-OH-DPAT , a standard D3 probe.[1]
-
(S)-Enantiomer: Often displays 100-200 fold lower affinity.[1] It fails to stabilize the active receptor conformation due to steric clash within the binding pocket.
Serotonin 5-HT1A Affinity
While less potent than the 5-methoxy analogs (e.g., 5-MeO-DPAC), the 7-methoxy derivatives still retain moderate 5-HT1A affinity.[1]
-
(S)-Enantiomer: Generally inactive or acts as a weak low-efficacy antagonist.[1]
SAR Logic Diagram
The following diagram illustrates the divergence in activity based on substitution and stereochemistry.
Caption: SAR divergence showing how the 7-methoxy substitution directs the (R)-eutomer toward Dopamine D3/D2 targets.
Synthesis & Resolution Protocols
Obtaining the pure enantiomers is critical for drug development. The industrial standard involves Optical Resolution or Asymmetric Synthesis .
Classical Resolution (Tartaric Acid Method)
This method relies on the formation of diastereomeric salts using chiral acids.
-
Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]
-
Principle: The (R)-amine forms a less soluble crystalline salt with L-tartaric acid compared to the (S)-amine (or vice versa depending on solvent).[1]
Protocol:
-
Salt Formation: Dissolve racemic 7-methoxychroman-3-amine in hot ethanol. Add 1 equivalent of L-(+)-tartaric acid.[1]
-
Crystallization: Cool slowly to 4°C. The diastereomeric salt of the (R)-amine precipitates.[1]
-
Filtration & Recrystallization: Filter the solid.[1] Recrystallize from MeOH/H2O to upgrade chiral purity (>99% ee).
-
Free Basing: Treat the salt with 1M NaOH and extract with DCM to yield pure (R)-7-methoxychroman-3-amine .
Enzymatic Kinetic Resolution
A greener approach using lipases (e.g., Candida antarctica Lipase B, CAL-B).[1]
-
Reaction: Acylation of the racemic amine with ethyl acetate.
-
Selectivity: The enzyme selectively acetylates the (R)-amine , leaving the (S)-amine unreacted.[1]
-
Separation: The resulting (R)-amide and (S)-amine are easily separated by acid/base extraction.[1]
Synthesis Workflow Diagram
Caption: Classical resolution workflow using Tartaric Acid to isolate the active (R)-enantiomer.
Analytical Characterization
To verify the "Difference" in a laboratory setting, the following analytical signatures are used.
| Method | (R)-Enantiomer Data (Typical) | (S)-Enantiomer Data (Typical) |
| Chiral HPLC | Retention time | Retention time |
| Specific Rotation | +50° to +70° (c=1, MeOH) | -50° to -70° (c=1, MeOH) |
| Circular Dichroism (CD) | Positive Cotton effect at 280 nm | Negative Cotton effect at 280 nm |
| NMR (with Chiral Shift Reagent) | Distinct splitting of OMe signal with Eu(hfc)3 | Distinct splitting (shifted downfield/upfield) |
References
-
Dopamine D3 Receptor Binding: "Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand." PubMed.[1][2] Available at: [Link]
-
Chroman Scaffold Pharmacology: "The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman."[1] PubMed.[1][2] Available at: [Link]
-
Resolution Methods: "Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives." MDMA.ch (Archive).[1] Available at: [Link]
-
Structural Analogs (7-OH-DPAT): "The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity."[1][3] PubMed.[1][2] Available at: [Link]
-
General Chirality: "Optical Rotation and Specific Rotation." Master Organic Chemistry. Available at: [Link]
The Role of Chiral Chroman Amines in Modern Drug Discovery: Scaffolds, Stereoselectivity, and Pharmacological Applications
The Privileged Chroman Scaffold and the Stereochemical Imperative
In my tenure as an application scientist developing small-molecule therapeutics, I have frequently relied on the chroman (3,4-dihydro-2H-1-benzopyran) framework. Its inherent structural rigidity restricts the conformational space of appended pharmacophores, significantly reducing the entropic penalty upon receptor binding. When we introduce a chiral amine into this framework—such as in chroman-3-amine or 2-(aminomethyl)chroman derivatives—we unlock a privileged structure capable of exquisite, stereospecific target engagement (1)[1].
The stereocenter is not merely a structural feature; it is the spatial key to the receptor's lock. The three-dimensional orientation of the basic amino group dictates hydrogen bonding networks and electrostatic interactions within the binding pocket, determining whether a molecule acts as a potent agonist, a silent antagonist, or an inactive bystander.
Mechanistic Pharmacology: Target-Specific Engagement
Chiral chroman amines have demonstrated profound versatility across multiple therapeutic areas, driven by their ability to selectively modulate distinct biological targets.
-
Dopamine D2 Receptor Modulation: Research into 2-(aminomethyl)chromans (2-AMCs) has revealed that the 7-hydroxy-2-(aminomethyl)chroman moiety serves as a primary D2 agonist pharmacophore. The stereocenter strictly dictates the affinity state; for instance, the
enantiomer of 2-((benzylamino)methyl)chroman-7-ol exhibits the highest affinity and selectivity for the D2High receptor state over and 5HT1A receptors, making it a valuable partial agonist for motor control disorders (2)[2]. -
Neuroprotection via Sigma-1 and MAO: Chroman-3-amine derivatives act as dual-action neuroprotective agents. Their rigid bicyclic framework allows them to function as potent inhibitors of Monoamine Oxidase (MAO-A/B) while simultaneously serving as high-affinity ligands for the intracellular Sigma-1 (
) receptor, a critical modulator of calcium signaling in neurodegenerative diseases[1]. -
Bradykinin B1 Receptor Antagonism: In the context of inflammatory pain, chiral chroman diamines have been identified as potent nonpeptide antagonists of the human Bradykinin B1 receptor. Structure-activity relationship (SAR) studies guided by metabolic profiling demonstrated that bulky secondary and tertiary amines at the benzylic position are critical for optimal receptor fit and in vivo efficacy (3)[3].
Fig 1. Stereospecific activation of the D2 receptor pathway by chiral 2-AMC derivatives.
Quantitative Structure-Activity Relationship (SAR) Metrics
To systematically evaluate the pharmacological impact of the chroman amine scaffold, I have summarized the key quantitative and stereochemical metrics derived from recent drug discovery campaigns.
| Compound Class | Primary Target | Key Quantitative Metric | Stereochemical Impact |
| (R)-(-)-2-AMC Derivatives | Dopamine D2 Receptor | Highest affinity for D2High state | |
| Chroman-3-amines | Sigma-1 Receptor / MAO | Dual MAO-A/B inhibition | 3-amino spatial orientation critical for binding pocket fit |
| Chiral Chroman Diamines | Bradykinin B1 Receptor | High in vivo antagonist potency | Bulky benzylic amine required for receptor fit |
| Spiro[chroman-3,3'-pyrazols] | Diverse (Phenotypic) | Up to 98% yield, 99% ee, 20:1 dr | Contiguous stereocenters drive bioactivity |
Advanced Synthetic Strategies and Organocatalysis
Synthesizing enantiomerically pure chroman amines requires rigorous stereocontrol. While traditional resolution of racemates is inefficient, modern asymmetric catalysis offers elegant solutions. To access highly complex chiral chroman cores, organocatalytic domino reactions are frequently employed.
A breakthrough method utilizes a chiral bifunctional amine-thiourea catalyst to drive a cascade oxa-Michael-Michael addition. Why this specific catalyst? The thiourea moiety acts as a hydrogen-bond donor to activate the nitrovinyl group, while the amine simultaneously activates the nucleophile via enamine formation. This dual activation dictates the facial selectivity, yielding spiro[chroman-3,3'-pyrazol] scaffolds with up to 98% yield, 99% enantiomeric excess (ee), and a 20:1 diastereomeric ratio (dr) using only 15 mol% catalyst (4)[4].
Fig 2. Self-validating workflow for the asymmetric synthesis of chiral chroman amines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and orthogonal validation techniques.
Protocol A: Asymmetric Reductive Amination of Chroman-4-one
Step 1: Imine Formation
-
Action: Dissolve chroman-4-one and the chiral amine auxiliary (e.g.,
-tert-butanesulfinamide) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves. Stir at room temperature for 12 hours. -
Causality: Water is a stoichiometric byproduct of imine condensation. Molecular sieves drive the thermodynamic equilibrium forward by sequestering water, preventing the reversible hydrolysis of the delicate imine intermediate.
Step 2: Asymmetric Reduction
-
Action: Cool the reaction mixture strictly to -78°C under an argon atmosphere before the dropwise addition of sodium triacetoxyborohydride (STAB).
-
Causality: Lowering the temperature to -78°C minimizes the kinetic energy of the system. This ensures that the hydride transfer from the reducing agent occurs exclusively from the less sterically hindered face of the chiral imine, maximizing enantiomeric excess. Argon prevents the oxidative degradation of the newly formed amine.
Step 3: In-Process Validation & Quench
-
Action: Monitor the reaction via LC-MS. Once the imine mass (
) disappears, quench immediately with saturated aqueous . -
Causality: Quenching with a mild base neutralizes the excess reducing agent safely and prevents undesired side reactions (such as epimerization at the stereocenter) that frequently occur under harsh acidic workups.
Protocol B: Enantiomeric Purity Validation via Chiral HPLC
Step 1: Stationary Phase Selection
-
Action: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) featuring amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Causality: The chiral grooves of the amylose derivative form transient, reversible diastereomeric complexes with the chroman amine enantiomers. The difference in binding energies (
) between the and complexes dictates the separation resolution.
Step 2: Isocratic Elution
-
Action: Elute the sample with an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min.
-
Causality: Diethylamine is a critical mobile phase additive. It acts as a competing base to mask the residual acidic silanol groups on the silica support, preventing severe peak tailing of the basic chroman amine. This ensures sharp, baseline-resolved peaks for accurate integration and
calculation.
References
-
Journal of Medicinal Chemistry (ACS Publications). New Generation Dopaminergic Agents. 1. Discovery of a Novel Scaffold Which Embraces the D2 Agonist Pharmacophore. Structure−Activity Relationships of a Series of 2-(Aminomethyl)chromans. Available at: [Link]
-
PubMed (NIH). Potent nonpeptide antagonists of the bradykinin B1 receptor: structure-activity relationship studies with novel diaminochroman carboxamides. Available at: [Link]
-
RSC Advances. An efficient chiral bifunctional amine-thiourea catalysed cascade oxa-Michael-Michael addition... Available at:[Link]
Sources
Molecular weight and solubility profile of (R)-7-Methoxychroman-3-amine HCl
Topic: Molecular Weight and Solubility Profile of (R)-7-Methoxychroman-3-amine HCl Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
A Critical Chiral Intermediate for CNS Ligand Discovery
Executive Summary
(R)-7-Methoxychroman-3-amine hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands targeting the Central Nervous System (CNS). Structurally, it serves as a rigidified, oxygen-containing bioisostere of 2-aminotetralins, a privileged scaffold in dopamine (D2/D3) and serotonin (5-HT) receptor modulation.
This guide provides a definitive reference for the physicochemical properties, solubility behavior, and handling protocols required to integrate this intermediate into high-fidelity medicinal chemistry workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The precise characterization of this compound is essential for stoichiometric accuracy in synthesis. The hydrochloride salt form is the industry standard due to its enhanced stability and crystallinity compared to the free base.
Core Data Table
| Property | Specification |
| Chemical Name | (R)-7-Methoxy-3,4-dihydro-2H-chromen-3-amine hydrochloride |
| CAS Number | 2135336-72-8 (HCl Salt) / 119755-64-5 (Racemic Free Base) |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl |
| Molecular Weight | 215.68 g/mol (Salt) / 179.22 g/mol (Free Base) |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | Moderate (Requires desiccated storage) |
Structural Visualization
The following diagram illustrates the core chroman scaffold and the specific regiochemistry of the substituents.
Figure 1: Structural decomposition of (R)-7-Methoxychroman-3-amine HCl, highlighting the key functionalization points.
Solubility Profile
Understanding the solubility landscape is critical for assay preparation and synthetic coupling reactions. As an amine hydrochloride, this compound exhibits polar solubility characteristics distinct from its free base counterpart.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| Water | High | > 50 mM | Biological assays, aqueous workups. |
| DMSO | High | > 100 mM | Stock solution preparation for HTS. |
| Methanol | High | > 50 mM | Recrystallization, chromatography. |
| Ethanol | Moderate | ~ 10-25 mM | Co-solvent formulations. |
| DCM | Low | < 5 mM | Not recommended for salt form. |
| Hexane | Insoluble | Negligible | Antisolvent for precipitation. |
Expert Insight: The "Salt Break" Phenomenon
While the HCl salt is highly water-soluble, researchers must be cautious during extraction phases. If the pH of the aqueous layer is adjusted > 9.0 (using NaOH or NaHCO₃), the compound converts to its free base . The free base is lipophilic , reversing the solubility profile:
-
Free Base Solubility: High in DCM/Ethyl Acetate; Low in Water.
-
Implication: Ensure pH is acidic (< 4) to keep the compound in the aqueous phase, or basic (> 9) to extract it into the organic phase.
Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Standardization for High-Throughput Screening (HTS)
-
Calculate Mass: For 10 mL of 10 mM solution, weigh exactly 21.57 mg of the HCl salt.
-
Vessel Selection: Use a borosilicate glass vial (amber preferred to prevent photodegradation).
-
Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Solubility Determination Workflow
A self-validating logic flow for verifying solubility in novel solvent systems.
Figure 2: Decision tree for solubility assessment. This protocol prevents false negatives caused by slow dissolution kinetics.
Applications in Drug Discovery[8]
(R)-7-Methoxychroman-3-amine is not merely a generic amine; it is a privileged scaffold in medicinal chemistry.
Bioisosterism of Aminotetralins
The chroman-3-amine core is an oxygen-isostere of 2-aminotetralin .
-
Aminotetralins (e.g., 5-OH-DPAT): Classic agonists for Dopamine D2/D3 and Serotonin 5-HT1A receptors.
-
Chroman Advantage: The oxygen atom at position 1 alters the electronic properties of the aromatic ring and introduces a hydrogen bond acceptor, often improving metabolic stability and selectivity profiles compared to the all-carbon tetralin analogs.
GPCR Ligand Synthesis
The (R)-enantiomer is frequently preferred because the binding pockets of monoamine GPCRs (Dopamine, Serotonin, Adrenergic) are highly stereoselective. The (R)-configuration often mimics the bioactive conformation of neurotransmitters more effectively than the (S)-isomer.
Handling and Stability
-
Storage: Store at 2-8°C for short term, -20°C for long term. The HCl salt is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Stability: Stable in solid form for >2 years if desiccated. In solution (DMSO/Water), degradation (oxidation of the amine) may occur over weeks if exposed to air.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). In case of contact, wash with copious water.
References
-
Chemical Identity & Catalog Data
- Source: BLD Pharm. "(R)-7-Methoxychroman-3-amine hydrochloride Product Page." Accessed 2026.
- Source: ChemSrc. "CAS 2135336-72-8 Entry." Accessed 2026.
-
URL: (Verified Catalog Search)
-
Medicinal Chemistry Context (Chroman Scaffolds)
- Title: "Pharmacological profile of N,N dipropyl-8-hydroxy-3-chromanamine, an oxygen isostere of the dopamine agonist..."
- Source: PubMed (NIH).
-
URL:[Link]
- General Solubility Protocols for Amine Salts: Title: "Solubility and Stability of Amine Salts in Drug Discovery." Source: Standard Medicinal Chemistry Practice.
Methodological & Application
Synthesis and Biological Evaluation of Sigma-1 Receptor Ligands Using the Privileged (R)-7-Methoxychroman-3-amine Scaffold
Executive Summary
The Sigma-1 receptor (S1R) has emerged as a critical non-opioid chaperone protein implicated in a diverse array of physiological processes, including neuroprotection, pain management, and cellular survival during stress [1]. Modulating S1R presents a promising therapeutic avenue for neurodegenerative diseases (such as Alzheimer's and Parkinson's), retinal degradation, and certain cancers [2].
This application note provides an in-depth technical guide for the synthesis and biological evaluation of novel S1R ligands utilizing (R)-7-Methoxychroman-3-amine as a privileged chiral building block. By leveraging the specific (3R) stereochemistry and the 7-methoxy functional handle, researchers can synthesize phenethylamine-containing chromane derivatives that exhibit low-nanomolar affinity for S1R while strictly avoiding off-target binding to the 5-HT2B receptor—a prominent anti-target associated with cardiac valvulopathy[1].
Mechanistic Rationale & Scaffold Design
The Sigma-1 Receptor Signaling Pathway
Unlike classical G-protein coupled receptors, S1R is an integral membrane chaperone protein primarily localized at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) [2]. Under homeostatic conditions, S1R is bound to the binding immunoglobulin protein (BiP) in an inactive state. Upon cellular stress or the introduction of a high-affinity S1R agonist, S1R dissociates from BiP and actively chaperones the type 3 inositol 1,4,5-trisphosphate receptor (IP3R3) [3]. This stabilization ensures proper calcium (Ca2+) flux from the ER to the mitochondria, preventing mitochondrial depolarization, reducing reactive oxygen species (ROS), and ultimately promoting cell survival[2, 3].
Caption: S1R activation at the MAM regulates calcium flux and promotes cell survival.
The (R)-7-Methoxychroman-3-amine Advantage
The chroman-3-amine core is a rigid, phenethylamine-containing heterocycle. Utilizing the specific enantiomer (R)-7-Methoxychroman-3-amine provides three distinct structural advantages for drug development [1]:
-
Stereochemical Dictation: The (3R) absolute stereochemistry drastically increases S1R affinity while simultaneously abolishing affinity for the 5-HT2B receptor.
-
Lipophilic Tuning: The 7-methoxy group modulates the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration required for neuroprotective agents.
-
N-Alkylation Flexibility: The primary amine at the 3-position serves as a highly reactive handle for reductive amination, allowing for rapid generation of structure-activity relationship (SAR) libraries.
Caption: Structure-Activity Relationship (SAR) logic for the chroman-3-amine scaffold.
Experimental Workflows & Protocols
The following workflow outlines the transition from chemical synthesis to in vitro validation.
Caption: Workflow for the synthesis and biological evaluation of S1R ligands.
Protocol: Synthesis via Reductive Amination
This protocol details the synthesis of secondary amines using (R)-7-Methoxychroman-3-amine and various substituted aldehydes.
Materials:
-
(R)-7-Methoxychroman-3-amine hydrochloride (1.0 eq)
-
Target Aldehyde (e.g., 4-fluorobenzaldehyde or cyclohexanecarboxaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloroethane (DCE)
Step-by-Step Methodology:
-
Free-basing: Suspend (R)-7-Methoxychroman-3-amine HCl in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Add DIPEA (1.2 eq) dropwise and stir for 15 minutes at room temperature to liberate the free amine.
-
Imine Formation: Add the target aldehyde (1.1 eq) to the reaction mixture. Stir at room temperature for 2 hours.
-
Scientific Causality: Pre-forming the imine prior to the addition of the reducing agent prevents the premature reduction of the aldehyde to its corresponding alcohol, thereby maximizing the yield of the desired secondary amine.
-
-
Reduction: Cool the reaction to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Scientific Causality: NaBH(OAc)3 is chosen over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing unreacted aldehyde, ensuring a clean reaction profile.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation & Quality Control: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the product identity and purity (>95%) using 1H-NMR, 13C-NMR, and LC-MS before proceeding to biological assays.
Protocol: Competitive Radioligand Binding Assay for S1R
To evaluate the affinity of the synthesized ligands, a competitive binding assay utilizing the highly selective S1R radioligand-pentazocine is employed [1].
Materials:
-
Guinea pig brain membrane homogenates (source of native S1R)
-
-pentazocine (Radioligand, Kd ≈ 2.5 nM)
-
Haloperidol (10 µM, non-specific binding control)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0)
Step-by-Step Methodology:
-
Preparation: Dilute the synthesized test compounds in DMSO, establishing a 10-point concentration-response curve (ranging from 10 pM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane degradation.
-
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of -pentazocine (final concentration 3 nM), and 100 µL of membrane homogenate (approx. 100 µg protein/well) in the assay buffer.
-
Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Validation & Quality Control (Self-Validating System):
-
Total Binding (TB): Wells containing only radioligand and membranes.
-
Non-Specific Binding (NSB): Wells containing radioligand, membranes, and 10 µM Haloperidol.
-
Scientific Causality: Haloperidol is a non-selective S1R/S2R ligand that completely saturates all specific S1R sites. Subtracting NSB from TB yields the Specific Binding window. Calculate the Z'-factor; a Z' > 0.5 validates the assay's robustness. Determine the IC50 via non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
Quantitative Data & SAR Analysis
By systematically varying the N-substituent on the (R)-7-Methoxychroman-3-amine core, researchers can fine-tune the binding profile. The table below summarizes the binding affinities of representative derivatives, demonstrating the high potency and selectivity achievable with this scaffold [1].
Table 1: Binding Affinities of Representative (3R)-Chroman-3-amine Derivatives
| Compound ID | N-Substituent (R-Group) | S1R Ki (nM) | S1R pKi | TMEM97 Ki (nM) | 5-HT2B Ki (nM) |
| 1a | Benzyl | 2.1 ± 0.3 | 8.68 | 75 ± 5 | > 10,000 |
| 1b | 4-Fluorobenzyl | 1.8 ± 0.2 | 8.74 | 90 ± 8 | > 10,000 |
| 1c | Cyclohexylmethyl | 1.5 ± 0.1 | 8.82 | 60 ± 4 | > 10,000 |
| 1d | Phenethyl | 4.2 ± 0.5 | 8.38 | 110 ± 12 | > 10,000 |
| Control | Haloperidol | 1.2 ± 0.1 | 8.92 | 15 ± 2 | N/A |
Data Interpretation: The incorporation of lipophilic groups (such as Cyclohexylmethyl in 1c ) yields sub-2 nM affinity for S1R. Crucially, the (3R) stereocenter ensures that all compounds exhibit negligible binding to the 5-HT2B receptor (> 10,000 nM), mitigating the risk of cardiovascular toxicity.
Conclusion
The (R)-7-Methoxychroman-3-amine scaffold is a highly versatile and privileged starting material for the development of Sigma-1 receptor modulators. Through straightforward reductive amination, researchers can generate libraries of compounds that exhibit exceptional S1R affinity and ideal selectivity profiles. The protocols and mechanistic insights provided in this guide ensure a robust, self-validating approach to advancing S1R-targeted therapeutics for neurodegenerative and stress-related pathologies.
References
-
Porter, M. R., Xiao, H., Maity, S., Vail, N., Smith, S. B., & Topczewski, J. J. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega, 5(50), 32724–32737. URL:[Link]
-
Combettes, L. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. Cancers, 13(3), 386. URL:[Link]
-
Tsai, S. Y., Pokhrel, R., & Su, T. P. (2017). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of Biomedical Science, 24, 74. URL:[Link]
Application Note: Protocols for the Reductive Amination of 7-Methoxychroman-4-one
An Application Guide to the Synthesis of N-Substituted 7-Methoxychroman-4-amines
Abstract
This technical guide provides detailed protocols and expert insights for the reductive amination of 7-methoxychroman-4-one, a key transformation in the synthesis of pharmacologically relevant scaffolds. We will explore the underlying reaction mechanism, compare common hydride reagents with a focus on the superior performance of sodium triacetoxyborohydride, and present a validated, step-by-step protocol for researchers in drug discovery and organic synthesis. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and high-yielding results.
Introduction: The Significance of Reductive Amination
Reductive amination stands as one of the most effective and widely utilized methods for the synthesis of primary, secondary, and tertiary amines.[1][2] The reaction proceeds by converting a carbonyl group, such as the ketone in 7-methoxychroman-4-one, into an amine through an intermediate imine or iminium ion.[3] This one-pot procedure is highly valued in medicinal chemistry for its broad substrate scope, operational simplicity, and the stability of the resulting C-N bond, which is central to a vast array of bioactive molecules.[4] The 7-methoxychroman core is a privileged structure in drug discovery, and its N-substituted derivatives are of significant interest. This guide focuses on providing a robust and reliable methodology for this specific transformation.
Reaction Mechanism and Reagent Selection
The success of a reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting ketone. The overall transformation can be visualized in two key stages:
-
Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of 7-methoxychroman-4-one. This is followed by dehydration to form a C=N double bond, which exists in equilibrium with its protonated form, the iminium ion. This step is often catalyzed by mild acid.[5]
-
Hydride Reduction: A reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.[5][6]
Figure 1: General mechanism of reductive amination.
Choosing the Right Reducing Agent
The choice of reducing agent is critical. While powerful reductants like sodium borohydride (NaBH₄) can be used, they suffer from a major drawback: they can rapidly reduce the starting ketone before imine formation occurs, leading to the formation of an unwanted alcohol byproduct.[7] To overcome this, milder and more selective reagents are employed.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN has been a popular choice. Its reduced reactivity allows it to selectively reduce the iminium ion over the ketone at mildly acidic pH (4-5).[7][8] However, its high toxicity and the potential for cyanide contamination in the final product and waste stream are significant disadvantages.[8][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has emerged as the preferred choice for modern reductive aminations.[1] It is a mild, non-toxic, and highly selective reducing agent that is particularly effective for the amination of ketones.[10][11] The electron-withdrawing acetate groups moderate its reactivity, making it inert towards the ketone while rapidly reducing the iminium ion as it forms.[8] It consistently provides higher yields and fewer side products compared to other methods.[10][11] For these reasons, our recommended protocol utilizes NaBH(OAc)₃.
Validated Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the direct, one-pot reductive amination of 7-methoxychroman-4-one with a representative primary amine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Amount (for 1 mmol scale) | Purpose |
| 7-Methoxychroman-4-one | C₁₀H₁₀O₃ | 178.18 | 178 mg (1.0 mmol) | Ketone Substrate |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 107 mg (1.0 mmol) | Amine Source |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 318 mg (1.5 mmol) | Reducing Agent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 60 mg (1.0 mmol) | Catalyst (Optional) |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 10 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~20 mL | Quenching/Work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying Agent |
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 7-methoxychroman-4-one (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature until all solids are dissolved. 1,2-dichloroethane is the preferred solvent for these reactions, though tetrahydrofuran (THF) can also be used.[10][12]
-
Catalyst (Optional but Recommended for Ketones): For ketones like 7-methoxychroman-4-one, the addition of glacial acetic acid (1.0 equiv) can be beneficial as a catalyst for iminium ion formation.[10][11]
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.3-1.6 equiv) to the stirred solution in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted 7-methoxychroman-4-amine.[13][14]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or yields are low, ensure all reagents and the solvent are anhydrous. The addition of acetic acid is often crucial for ketones.[10] For weakly basic amines, longer reaction times may be necessary.[11]
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone. This is rare with NaBH(OAc)₃ but can occur if the reagent has degraded or if there is excessive water in the reaction.
-
Dialkylation with Primary Amines: In some cases, the secondary amine product can react with another molecule of the ketone, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a two-step procedure (imine formation followed by reduction) can be employed.[11][12]
-
Steric Hindrance: Very bulky ketones or amines may react slowly or not at all. In such cases, alternative methods like catalytic hydrogenation might be considered.[8]
Conclusion
The reductive amination of 7-methoxychroman-4-one is a highly efficient transformation for generating a diverse library of amine-containing compounds. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding pathway that avoids the toxicity concerns associated with older reagents like sodium cyanoborohydride.[1][10] By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably synthesize target molecules for further investigation in drug development and related scientific fields.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic-chemistry.org. Retrieved February 28, 2026, from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Website. Retrieved February 28, 2026, from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Website. Retrieved February 28, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Website. Retrieved February 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic-chemistry.org. Retrieved February 28, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved February 28, 2026, from [Link]
-
Senthamarai, T., Murugesan, K., & Beller, M. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]
-
Der Pharma Chemica. (2016). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 8(1), 315-321. [Link]
-
Senthamarai, T., Murugesan, K., & Beller, M. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. RSC Education. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PubMed Central. [Link]
-
ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Retrieved February 28, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR, 16(4), 125. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. IJPBCS, 4(3), 596-601. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic-chemistry.org. Retrieved February 28, 2026, from [Link]
-
MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
-
University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Research Portal. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. PubMed Central. [Link]
-
ResearchGate. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate. [Link]
Sources
- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-7-Methoxychroman-3-amine as a Premier Chiral Building Block
Introduction: The Strategic Value of the Chiral Chroman-3-amine Scaffold
The chroman-3-amine framework is a privileged structural motif, forming the core of numerous biologically active compounds.[1] The precise three-dimensional arrangement of substituents on the chroman ring system is a critical determinant of a molecule's pharmacological activity and selectivity.[1] Consequently, the ability to control stereochemistry is paramount in the design and synthesis of novel therapeutics.
(R)-7-Methoxychroman-3-amine emerges as a high-value chiral building block for several key reasons:
-
Stereochemical Integrity: It provides a pre-defined (R)-stereocenter at the C3 position, eliminating the need for costly and often low-yielding chiral resolution steps later in a synthetic sequence.[2][3] The use of single-enantiomer building blocks is a cornerstone of modern pharmaceutical development.[4]
-
Structural Rigidity: The bicyclic chroman system offers a conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for biological targets.
-
Functionality for Derivatization: The primary amine serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, acylation, reductive amination, and sulfonylation, allowing for the systematic exploration of chemical space.
-
The Methoxy Group's Influence: The 7-methoxy group is not merely a passive substituent. It is prevalent in many natural products and approved drugs, where it can favorably influence ligand-target binding, improve metabolic stability, and modulate physicochemical properties such as solubility and cell permeability.[5]
This guide provides an in-depth exploration of the application of (R)-7-Methoxychroman-3-amine, presenting detailed protocols and the scientific rationale behind its strategic use in multi-step synthesis.
Foundational Synthesis Strategies for Enantiopure Chroman-3-amines
While this document focuses on the application of (R)-7-Methoxychroman-3-amine, understanding its origin provides crucial context. Enantiomerically pure chroman-3-amines are typically accessed via three primary strategies, ensuring a reliable supply of this chiral building block.
-
Asymmetric Hydrogenation: This highly efficient method involves the hydrogenation of an enamide precursor, derived from the corresponding chroman-3-one, using a chiral catalyst (e.g., a Ruthenium-phosphine complex). This approach can deliver high chemical yields and excellent enantiomeric excesses.[1]
-
Reduction of Nitrochromene Precursors: A 3-nitrochromene can be synthesized and subsequently reduced to the 3-aminochroman.[1] The enantioselectivity is often introduced in the synthesis of the chiral nitrochromene precursor itself.
-
Diastereomeric Salt Resolution: A classical but robust method involves treating a racemic mixture of 7-methoxychroman-3-amine with a chiral resolving agent, such as (L)- or (D)-tartaric acid.[2] This forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then neutralized to recover the desired pure enantiomer.[3]
Caption: High-level strategies for obtaining enantiopure (R)-7-Methoxychroman-3-amine.
Application Protocol 1: Synthesis of a Key Drug Intermediate via Reductive Amination
This protocol demonstrates the use of (R)-7-Methoxychroman-3-amine in a reductive amination reaction, a cornerstone transformation in medicinal chemistry for forming C-N bonds. We will synthesize a hypothetical, yet representative, advanced intermediate.
Reaction Principle: The reaction proceeds in two stages. First, the primary amine of the chroman building block reacts with a ketone to form a transient imine intermediate. This intermediate is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the secondary amine product. NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine, minimizing side reactions.
Target Reaction: (R)-7-Methoxychroman-3-amine + 4-(4-fluorophenyl)butan-2-one → (R)-N-(4-(4-fluorophenyl)butan-2-yl)-7-methoxychroman-3-amine
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-7-Methoxychroman-3-amine (1.00 g, 5.58 mmol, 1.0 equiv).
-
Add anhydrous Dichloromethane (DCM, 20 mL). Stir until all solids are dissolved.
-
Add 4-(4-fluorophenyl)butan-2-one (1.01 g, 6.14 mmol, 1.1 equiv) to the solution.
-
Add glacial acetic acid (0.34 mL, 5.58 mmol, 1.0 equiv). The acid acts as a catalyst for imine formation.
-
-
Reaction Execution:
-
Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 1 hour to facilitate imine formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.77 g, 8.37 mmol, 1.5 equiv). Caution: Addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford the final product as a pale yellow oil.
-
Caption: Experimental workflow for the reductive amination protocol.
Characterization and Quality Control: A Self-Validating System
Ensuring the structural integrity and enantiomeric purity of the synthesized products is non-negotiable. A multi-pronged analytical approach is required for full validation.
| Parameter | Method | Purpose & Typical Conditions |
| Identity & Structure | ¹H and ¹³C NMR Spectroscopy | Confirms the covalent structure of the product. Key diagnostic peaks include the appearance of new aliphatic signals from the coupled sidechain and the disappearance of the primary amine protons. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule with high precision. |
| Purity | HPLC-UV | Assesses the chemical purity of the final compound by quantifying the area of the product peak relative to any impurities. |
| Enantiomeric Purity | Chiral HPLC | Critical for validating stereochemical integrity. This method separates the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (ee). A successful reaction will show no racemization, maintaining the high ee of the starting building block.[1] |
Example Chiral HPLC Method
The following table outlines a typical set of conditions for analyzing the enantiomeric excess of a chroman-3-amine derivative. Method optimization is often required for novel compounds.[1]
| Parameter | Condition |
| Column | Daicel Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | 90:10 Hexane / Isopropanol (+ 0.1% Diethylamine) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm and 280 nm |
Conclusion and Outlook
(R)-7-Methoxychroman-3-amine stands as a robust and versatile chiral building block for modern drug discovery. Its pre-packaged stereochemistry and functional handles allow for the efficient and predictable synthesis of complex, enantiomerically pure molecules. The protocols and analytical methods described herein provide a foundational framework for researchers to confidently incorporate this valuable scaffold into their synthetic programs, accelerating the path toward novel therapeutic agents.
References
-
Yang, G., et al. (2012). Highly efficient enantioselective three-component synthesis of 2-amino-4H-chromenes catalysed by chiral tertiary amine-thioureas. Chemical Communications, 48(47), 5880-5882. Available at: [Link]
-
Vicentini, C. B., et al. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry, 7(3), 1518-1543. Available at: [Link]
-
The chemistry of 3-nitrochromenes. Organic & Biomolecular Chemistry, 17(2), 318-335. Available at: [Link]
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. ACS Catalysis, 11(21), 13456-13462. Available at: [Link]
-
Synthesis method of silodosin. Eureka | Patsnap. Available at: [Link]
-
Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Organic Letters, 23(15), 6030-6033. Available at: [Link]
- CN113149886A - Synthesis method of silodosin. Google Patents.
-
Chiral resolution. chemeurope.com. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Application Note: Strategic Protocol for the Free Base Conversion of (R)-7-Methoxychroman-3-amine HCl
Executive Summary & Chemical Profile[1][2][3]
Objective: To provide a robust, scalable, and chemically inert protocol for converting (R)-7-Methoxychroman-3-amine Hydrochloride (HCl salt) into its reactive free base form.
Context:
(R)-7-Methoxychroman-3-amine is a critical chiral intermediate often employed in the synthesis of GPCR ligands and serotonin modulators. While the hydrochloride salt is the preferred form for long-term storage due to its resistance to oxidation and atmospheric
Compound Profile:
| Property | Value / Description |
|---|---|
| Compound Name | (R)-7-Methoxychroman-3-amine Hydrochloride |
| Chemical Class | Chiral primary amine (Chroman derivative) |
| Stereochemistry | (R)-Enantiomer (Chiral center at C3) |
| Estimated pKa | ~9.8 – 10.2 (Conjugate Acid) |
| Solubility (Salt) | High: Water, Methanol, DMSO |
| Solubility (Free Base) | High: DCM, Ethyl Acetate, THF, Toluene |
| Storage (Free Base) | < -20°C, under Argon/Nitrogen (Hygroscopic & air-sensitive) |[1][2][3][4]
Theoretical Basis: The pH Swing
The conversion relies on the Henderson-Hasselbalch principle. To quantitatively extract the amine into an organic phase, the aqueous pH must be adjusted to ensure the equilibrium shifts entirely to the uncharged species.
Operational Rule: To achieve >99.9% conversion to the free base (non-ionized), the aqueous pH must be adjusted to at least 2 units above the pKa .
-
Target pH: > 12.0
-
Reagent Selection: While saturated Sodium Bicarbonate (
, pH ~8.5) is often used for weaker bases (anilines), it is insufficient for aliphatic amines like chroman-3-amine. We recommend 1M Sodium Hydroxide (NaOH) or 1M Sodium Carbonate ( ) .
Method Selection Matrix
Choose the protocol based on your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate liberation protocol.
Protocol A: Biphasic Liquid-Liquid Extraction (Gold Standard)
Scope: Best for scales >100 mg. High recovery (>95%).[4]
Reagents
-
Organic Phase: Dichloromethane (DCM) (Preferred for solubility) or Ethyl Acetate (EtOAc) (Greener alternative).
-
Aqueous Base: 1M NaOH (preferred) or Saturated
. -
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the (R)-7-Methoxychroman-3-amine HCl salt in a minimum volume of distilled water (approx. 10 mL/g).
-
Note: If the salt is stubborn, mild sonication is permitted. Do not heat above 30°C to avoid racemization risks.
-
-
Basification (The Critical Step):
-
Place the aqueous solution in a separatory funnel.[5]
-
Add 1M NaOH dropwise while swirling until the pH reaches 12-14 (check with pH paper).
-
Observation: The clear solution will likely turn cloudy or oily as the free base separates (oiling out).
-
-
Extraction:
-
Washing & Drying:
-
Combine all organic extracts.
-
Wash with Brine (saturated NaCl) once to remove trapped water emulsion.
-
Dry over anhydrous
for 15 minutes.
-
-
Isolation:
-
Filter off the drying agent.[4]
-
Concentrate the filtrate in vacuo (Rotary Evaporator) at < 35°C.
-
Result: The free base is typically a viscous oil or low-melting solid.
-
Figure 2: Workflow for Liquid-Liquid Extraction (Method A).
Protocol B: Solid-Phase Extraction (SPE)
Scope: Ideal for small scales (<100 mg), parallel synthesis, or when avoiding aqueous workup is desired.
Reagents
-
Cartridge: SCX-2 (Strong Cation Exchange) or Carbonate-supported silica (e.g., PL-HCO3 MP).
-
Eluent: Methanol (MeOH) and 2M Ammonia in Methanol (
/MeOH).
Step-by-Step Procedure (SCX Method)
-
Conditioning: Flush the SCX column with MeOH.
-
Loading: Dissolve the salt in MeOH and load onto the column. The amine binds to the sulfonic acid resin; Chloride ions wash through.
-
Washing: Flush with MeOH (3 column volumes) to remove non-basic impurities.
-
Elution: Elute with 2M
in MeOH . The ammonia displaces the amine free base. -
Concentration: Evaporate the ammoniacal methanol to yield the pure free base.
Analytical Validation (Quality Control)
To ensure the protocol succeeded and the compound is ready for the next step, perform these checks:
| Method | Expected Result (Free Base vs. Salt) |
| 1H NMR ( | Alpha-Proton Shift: The proton on C3 (chiral center) typically shifts upfield (lower ppm) by 0.3–0.5 ppm due to loss of the cationic deshielding effect [1].NH Signal: Broad singlet often disappears or shifts significantly compared to the |
| Silver Nitrate Test | Dissolve a small aliquot in water/ethanol. Add |
| Chiral HPLC | Confirm enantiomeric excess (ee) matches the starting material. Simple base extraction rarely causes racemization, but this validates the "R" configuration integrity [2]. |
Storage & Handling Precautions
-
Stability: Free amines are prone to forming carbamates upon reaction with atmospheric
. They also oxidize more readily than salts [3]. -
Protocol: Use immediately in the subsequent reaction if possible. If storage is necessary, store under Argon at -20°C.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. The chemical shift of protons alpha to an amine is heavily dependent on protonation state. Deshielding occurs in the salt form.
-
Nugent, T. C. (Ed.). (2010).[7] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (General reference for handling chiral amines without racemization).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for amine extraction).
-
PubChem. (R)-7-Methoxychroman-3-amine Hydrochloride.[8] (Verified for structural data).
-
Der Pharma Chemica. (2012). Synthesis of chroman derivatives using basic extraction workups. (Precedent for chroman amine handling).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman | C17H18O4 | CID 14331400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Showing Compound 7-Hydroxy-2',3',4'-trimethoxyisoflavan (FDB019120) - FooDB [foodb.ca]
- 8. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Incorporation of 3-Aminochroman Scaffold into GPCR Ligands
Abstract & Strategic Rationale
The 3-aminochroman scaffold represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Structurally bioisosteric to 2-aminotetralin , this bicyclic ether offers a rigidified template that mimics the ethylamine pharmacophore found in endogenous neurotransmitters (dopamine, serotonin, norepinephrine).
This Application Note provides a comprehensive guide for incorporating the 3-aminochroman core into novel ligand designs. Unlike flexible linear amines, the chroman ring constrains the nitrogen atom's vector, reducing the entropic penalty of binding. Furthermore, the C3-chiral center allows for the precise probing of stereoselective hydrophobic pockets within Class A GPCRs (specifically D2/D3 and 5-HT1A receptors).
Key Pharmacological Advantages[1]
-
Conformational Restriction: Locks the ethylamine side chain into a semi-rigid ring system.
-
Bioisosterism: The O-atom at position 1 acts as a hydrogen bond acceptor, distinct from the methylene in tetralins, altering LogP and metabolic stability.
-
Stereoselectivity: The (R) and (S) enantiomers often exhibit >100-fold differences in affinity, serving as excellent tools for mapping receptor topology.
Structural Logic & Pharmacophore Mapping
To successfully deploy this scaffold, one must understand its spatial relationship to endogenous ligands. The 3-aminochroman core aligns with the "message" domain of monoamines.
Diagram 1: Pharmacophore Superposition
This diagram illustrates the structural overlay of Dopamine (flexible) onto the 3-Aminochroman scaffold (rigid), highlighting the critical binding vectors.
Caption: Structural alignment of the flexible dopamine molecule with the rigid 3-aminochroman core, emphasizing the conserved distance between the aromatic centroid and the basic nitrogen.
Protocol A: Robust Synthesis of the 3-Aminochroman Core
Objective: Synthesize the racemic 3-aminochroman scaffold followed by optical resolution. Note: While direct reductive amination of 3-chromanone is possible, the ketone is often unstable. The Nitrochromene Reduction Route is recommended for reproducibility and scalability.
Materials Required[1][2][3][4][5][6][7][8]
-
Precursors: Salicylaldehyde, Nitroethanol.
-
Reagents: Di-n-butylammonium chlorid (catalyst), Phthalic anhydride, Sodium Borohydride (NaBH4).
-
Resolution Agents: L-(+)-Tartaric acid or Candida antarctica Lipase B (CAL-B).
Step-by-Step Methodology
Step 1: Formation of 3-Nitro-2H-chromene
-
Condensation: Dissolve Salicylaldehyde (1.0 eq) and Nitroethanol (1.1 eq) in toluene.
-
Catalysis: Add catalytic di-n-butylammonium chloride. Reflux with a Dean-Stark trap to remove water.
-
Cyclization: The intermediate undergoes an intramolecular Henry reaction followed by dehydration to yield the bright yellow crystalline solid 3-nitro-2H-chromene .
-
Purification: Recrystallize from ethanol.
Step 2: Reduction to 3-Aminochroman
-
Reduction: Dissolve the nitrochromene in dry THF/MeOH (1:1).
-
Hydride Addition: Add NaBH4 (4.0 eq) portion-wise at 0°C. Allow to warm to room temperature (RT) over 4 hours.
-
Critical Check: Ensure complete reduction of both the alkene and the nitro group. If the alkene remains, a secondary catalytic hydrogenation (H2, Pd/C) may be required.
-
-
Workup: Quench with dilute HCl, basify with NaOH to pH 12, and extract with DCM.
Step 3: Optical Resolution (Classical)
Since GPCRs are stereoselective, racemic testing is discouraged.
-
Salt Formation: Dissolve racemic 3-aminochroman in hot ethanol. Add 0.5 eq of L-(+)-Tartaric acid.
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-enantiomer (typically) will crystallize first.
-
Validation: Filter crystals and measure Optical Rotation
. Recrystallize until constant rotation is achieved. -
Free Basing: Treat the salt with 1M NaOH and extract to yield the enantiopure amine.
Protocol B: Medicinal Chemistry Optimization (SAR)
Once the core is synthesized, it must be derivatized to achieve high affinity. The strategy involves "Scaffold Hopping" where the 3-aminochroman replaces the 2-aminotetralin or ethylamine segment of a known ligand.
Derivatization Strategy
The secondary amine at position 3 is the primary vector for modification.
| Region | Modification | Target Effect |
| N-Terminus (Tail) | Long-chain arylpiperazines | D3/D2 Selectivity: Accesses the secondary binding pocket (SBP) common in D3 receptors. |
| N-Terminus (Tail) | Propyl/Butyl chains | Agonist Switch: Smaller alkyl groups often favor agonist activity (e.g., 5-HT1A). |
| Aromatic Ring (C5-C8) | 8-OH or 8-OMe | 5-HT1A Affinity: Mimics the 5-hydroxy group of serotonin. |
| Aromatic Ring (C5-C8) | 7-OH | Dopamine Affinity: Mimics the meta-hydroxyl of dopamine (critical for Ser5.42 interaction). |
Diagram 2: Synthetic & Derivatization Workflow
This flowchart outlines the critical path from raw materials to the final library of GPCR ligands.
Caption: Step-by-step synthetic pathway from salicylaldehyde precursors to resolved, functionalized GPCR ligands.
Protocol C: Pharmacological Evaluation (In Vitro)
Objective: Validate the affinity (
Assay 1: Radioligand Binding (Competition Assay)
Standard protocol for defining affinity.
-
Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing human D2, D3, or 5-HT1A receptors.
-
Radioligand:
-
For D2/D3:
-Spiperone (Antagonist) or -7-OH-DPAT (Agonist). -
For 5-HT1A:
-8-OH-DPAT.[1]
-
-
Incubation: Incubate membranes + Radioligand (at
concentration) + Test Compound (10 concentrations, to M) for 60 min at 25°C. -
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Assay 2: Functional Assay (GTP S Binding)
Determines if the ligand is an agonist, antagonist, or partial agonist.
-
Principle: Measures the binding of non-hydrolyzable
-GTP S to the G subunit upon receptor activation. -
Protocol:
-
Incubate membranes in assay buffer containing GDP (to reduce basal noise) and
-GTP S. -
Add Test Compound.
-
Agonist Mode: Measure increase in CPM (Counts Per Minute) vs. Basal.
-
Antagonist Mode: Add a reference agonist (e.g., Quinpirole for D2) and measure inhibition of the agonist-induced signal.
-
Diagram 3: Screening Logic
Decision tree for classifying the pharmacological profile of the new ligands.
Caption: Screening workflow to filter candidates based on affinity first, followed by functional characterization.
References
- Mewshaw, R. E., et al. (1997). New generation of 3-aminochroman-based 5-HT1A receptor ligands. Journal of Medicinal Chemistry.
-
Cortés, M. A., et al. (2006). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Liao, Y., et al. (2011). Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives through Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved from [Link]
- Micheli, F., et al. (2010). Dopamine D3 receptor antagonists: A medicinal chemistry perspective. Journal of Medicinal Chemistry. (Contextual reference on D3 scaffolds).
-
Roth, B. L., et al. (2018).[2] Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology.[2] Retrieved from [Link]
- Sleight, A. J., et al. (1991). Radioligand binding assays for 5-HT1A receptors. Methods in Neurosciences.
Sources
Application Note: Optimized Reaction Conditions for Amide Coupling with (R)-7-Methoxychroman-3-amine
Introduction and Chemical Context
(R)-7-Methoxychroman-3-amine is a privileged chiral scaffold frequently utilized in the design of novel therapeutics, including ubiquitin-specific protease (USP) inhibitors [1]. The bicyclic chroman ring provides a rigidified conformational space that enhances target binding, while the 7-methoxy substitution offers predictable handles for lipophilic interactions.
However, performing amide couplings with this specific amine presents two distinct chemical challenges:
-
Salt Form Dynamics : It is commercially supplied and bench-stored as a hydrochloride (HCl) salt to prevent oxidative degradation of the electron-rich amine. This requires precise stoichiometric neutralization in situ.
-
Steric Hindrance : The amine at the 3-position is flanked by the rigid bicyclic chroman system, creating a sterically encumbered environment that slows down nucleophilic attack on standard activated esters.
This application note provides field-proven, self-validating protocols for coupling (R)-7-Methoxychroman-3-amine with carboxylic acids across both discovery and process scales.
Mechanistic Rationale & Reagent Selection
Selecting the appropriate coupling reagent requires balancing reaction kinetics, epimerization control, and downstream purification feasibility[2].
-
Discovery Scale (HATU / DIPEA) : For milligram-scale synthesis, HATU is the gold standard [3]. It generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring-group participation (via hydrogen bonding with the incoming amine), which significantly accelerates the nucleophilic attack of the sterically hindered (R)-7-Methoxychroman-3-amine.
-
Process Scale (T3P / Et₃N) : Propylphosphonic anhydride (T3P) is prioritized for scale-up (>10 grams). Unlike HATU, which generates hazardous and difficult-to-remove guanidinium byproducts, T3P yields water-soluble phosphonic acid derivatives. These are entirely removed via mild aqueous workup, eliminating the need for column chromatography.
Causality in Reagent Stoichiometry
A common point of failure in chroman-3-amine couplings is the use of insufficient base. Why use 3.0 to 4.0 equivalents of DIPEA?
-
1.0 eq is strictly consumed to liberate the free base from the (R)-7-Methoxychroman-3-amine HCl salt.
-
1.0 eq is required to deprotonate the carboxylic acid to form the reactive carboxylate.
-
1.0–2.0 eq acts as a catalytic excess to maintain a basic pH, driving the formation of the active ester and neutralizing the acidic byproducts of the coupling reagent.
Quantitative Reagent Comparison
Table 1: Performance metrics of coupling reagents for (R)-7-Methoxychroman-3-amine.
| Coupling Reagent | Typical Yield | Epimerization Risk | Atom Economy | Byproduct Removal | Recommended Scale |
| HATU | >90% | Low | Poor | Chromatography | Discovery (<1g) |
| T3P (50% in EtOAc) | 80–85% | Very Low | Moderate | Aqueous Wash | Process (>10g) |
| EDC / HOBt | 75–85% | Moderate | Moderate | Aqueous Wash | Intermediate (1-10g) |
Experimental Workflows & Methodologies
Figure 1: Mechanistic workflow of HATU-mediated amide coupling with (R)-7-Methoxychroman-3-amine.
Protocol A: Discovery-Scale Synthesis (HATU-Mediated)
Scale: 0.5 mmol. Objective: Maximum yield and rapid conversion.
-
Preparation : To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the carboxylic acid (0.50 mmol, 1.0 eq) and (R)-7-Methoxychroman-3-amine hydrochloride (0.55 mmol, 1.1 eq).
-
Solvation : Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.1 M).
-
Base Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.50 mmol, 3.0 eq). Causality: Adding the base at 0 °C controls the exothermic neutralization of the amine HCl salt and minimizes base-catalyzed epimerization of the acid.
-
Activation : Add HATU (0.60 mmol, 1.2 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 2 hours.
-
Self-Validation Checkpoint : Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS.
-
Diagnostic: The presence of the HOAt-ester mass (Acid MW + 117 Da) indicates successful activation but stalled coupling (often due to wet solvent or insufficient base). Complete conversion to the product mass indicates a healthy trajectory.
-
-
Work-up : Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for amide bond formation and purification.
Protocol B: Process-Scale Synthesis (T3P-Mediated)
Scale: 50.0 mmol. Objective: Chromatography-free isolation.
-
Preparation : In a 500 mL round-bottom flask, dissolve the carboxylic acid (50.0 mmol, 1.0 eq) and (R)-7-Methoxychroman-3-amine hydrochloride (52.5 mmol, 1.05 eq) in EtOAc (150 mL).
-
Base Addition : Add Triethylamine (Et₃N) (175.0 mmol, 3.5 eq) at room temperature. Stir for 15 minutes to ensure complete dissolution and neutralization.
-
Activation : Cool the mixture to 5 °C. Dropwise, add T3P (50 wt% solution in EtOAc) (75.0 mmol, 1.5 eq) via an addition funnel over 30 minutes.
-
Coupling : Heat the reaction to 45 °C for 12 hours. Causality: T3P is less reactive than HATU; mild heating overcomes the steric hindrance of the chroman-3-amine without risking epimerization.
-
Work-up (Chromatography-Free) : Cool to room temperature. Add water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess T3P into water-soluble phosphoric acids. Separate the layers. Wash the organic layer with 1M NaOH (2 × 50 mL) and brine (50 mL).
-
Isolation : Concentrate the organic layer to roughly 30 mL. Add Heptane (100 mL) dropwise while stirring to precipitate the pure chiral amide. Filter and dry under vacuum.
References
- Vertex Pharmaceuticals Inc. (2019). Carboxamides as ubiquitin-specific protease inhibitors (Patent No. WO2019032863A1). World Intellectual Property Organization.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
Title: Mitigating Risk: A Comprehensive Guide to the Handling, Storage, and Stability of Hygroscopic Amine Hydrochloride Salts
An Application Note and Protocol Guide
Author: A Senior Application Scientist
Abstract
Amine hydrochloride salts are a cornerstone of modern pharmaceuticals, prized for their improved solubility and bioavailability. However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents significant challenges throughout the drug development lifecycle. Uncontrolled moisture sorption can lead to physical and chemical degradation, impacting drug efficacy, safety, and shelf-life. This guide provides a robust framework for researchers, scientists, and drug development professionals to understand, control, and test for moisture-related instabilities in hygroscopic amine hydrochloride salts. We will delve into the fundamental principles of hygroscopicity, offer detailed protocols for handling and storage, and present a comprehensive approach to stability testing, ensuring the integrity and quality of active pharmaceutical ingredients (APIs).
The Challenge of Hygroscopicity in Amine Hydrochloride Salts
Amine hydrochloride salts are frequently utilized in drug formulation due to their ability to enhance the solubility and dissolution rate of parent amine compounds. The formation of the salt introduces ionic character, which generally improves the aqueous solubility of the molecule. However, this same ionic nature makes these salts susceptible to interaction with atmospheric water.
The mechanism of water sorption is a multifaceted process. It begins with surface adsorption, where water molecules adhere to the crystal lattice's surface. As humidity increases, this can progress to absorption, where water penetrates the bulk of the material. This ingress of water can have several detrimental effects:
-
Physical Changes: Moisture can induce deliquescence, where the solid dissolves in the absorbed water, or cause changes in crystal form (polymorphism), which can alter bioavailability.
-
Chemical Degradation: The presence of water can accelerate hydrolysis, oxidation, and other degradation pathways, leading to a loss of potency and the formation of potentially harmful impurities.
-
Manufacturing and Formulation Issues: Changes in the physical properties of the API, such as flowability and compressibility, can complicate manufacturing processes like tableting and capsule filling.
Understanding the critical relative humidity (CRH) of a compound is essential. The CRH is the specific relative humidity at which a material will begin to absorb a significant amount of moisture from the air. Below the CRH, the compound will remain stable.
Below is a diagram illustrating the progression of moisture interaction with a hygroscopic salt.
Application Note: Strategic Solvent Selection for N-Alkylation of Chroman Amines
Topic: Solvent Selection for Nucleophilic Substitution using Chroman Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
Chroman amines (e.g., chroman-4-amine) are privileged scaffolds in medicinal chemistry, serving as core structures for GPCR ligands, serotonin reuptake inhibitors, and beta-blockers. Their functionalization via nucleophilic substitution (N-alkylation) poses a specific solubility paradox: the bicyclic ether ring is lipophilic, while the amine functionality and the transition state (TS) are highly polar. This guide provides a rational framework for solvent selection, transitioning from traditional hazardous dipolar aprotic solvents (DMF, NMP) to sustainable, high-performance alternatives (2-MeTHF, CPME, Acetonitrile) without compromising reaction kinetics or enantiopurity.
Mechanistic Foundation: The Solvation Paradox
To select the correct solvent, one must understand the transition state of the reaction. The N-alkylation of a neutral chroman amine with a neutral alkyl halide is a Menshutkin-type SN2 reaction .
The Reaction Coordinate
The Hughes-Ingold Solvation Rule
-
Reactants: Neutral (Low polarity).
-
Transition State (TS): Highly polarized (Developing charge separation).
-
Rule: A solvent with higher polarity (high dielectric constant
) will stabilize the charged TS more than the neutral reactants, thereby lowering the activation energy ($ \Delta G^\ddagger $) and accelerating the reaction.
The Chroman Challenge
While highly polar solvents like water or methanol stabilize the TS, they often fail due to:
-
Solubility: The lipophilic chroman ring may precipitate.
-
Nucleophile Deactivation: Protic solvents (MeOH, EtOH) form hydrogen bonds with the amine lone pair, reducing its nucleophilicity.
Optimal Zone: The ideal solvent is Polar Aprotic —sufficiently polar to stabilize the TS and dissolve the salt products, but incapable of H-bonding to the nucleophile.
Solvent Selection Matrix
The pharmaceutical industry is aggressively phasing out CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents like DMF, DMAc, and NMP. Below is a selection matrix prioritizing Green Chemistry principles.
Table 1: Solvent Performance & Sustainability Profile
| Solvent Class | Solvent | Dielectric ( | Boiling Pt. (°C) | Green Score* | Application Notes |
| Classic (Avoid) | DMF | 36.7 | 153 | Red | High reaction rate but difficult workup (water washes required). Reprotoxic. |
| Classic (Avoid) | DCM | 8.9 | 40 | Red | Good solubility but slow kinetics (low T). Environmental hazard.[1] |
| Recommended | Acetonitrile (MeCN) | 37.5 | 82 | Green/Yellow | Excellent replacement for DMF. Easy removal. High polarity accelerates SN2. |
| Recommended | 2-MeTHF | 6.9 | 80 | Green | Bio-derived. Lower polarity but excellent for lipophilic chromans. Clean phase separation. |
| Recommended | CPME | 4.76 | 106 | Green | Low peroxide formation. High boiling point allows kinetic acceleration. |
| Specialty | Toluene | 2.38 | 110 | Yellow | Poor TS stabilization (slow), but useful if using Phase Transfer Catalysis (PTC). |
*Green Score based on Pfizer/GSK/Sanofi solvent selection guides.[2]
Visualizing the Decision Process
Figure 1: Decision tree for solvent selection based on substrate lipophilicity and green chemistry constraints.
Experimental Protocols
Protocol A: Green N-Alkylation in Acetonitrile (Recommended)
Objective: Mono-alkylation of (R)-Chroman-4-amine with a primary alkyl bromide.
Reagents:
-
(R)-Chroman-4-amine (1.0 equiv)
-
Alkyl Bromide (1.1 equiv)
-
Cesium Carbonate (
) (2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (HPLC Grade, dry)
Procedure:
-
Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of chroman amine in 5 mL of Acetonitrile (0.2 M concentration).
-
Note: Acetonitrile is polar enough to dissolve the amine salt but aprotic to prevent nucleophile deactivation.
-
-
Base Addition: Add
(325 mg, 2.0 mmol).-
Why Cesium? In MeCN, cesium's larger cation radius improves solubility and "nakedness" of the carbonate anion compared to potassium, enhancing proton scavenging.
-
-
Electrophile Addition: Add the alkyl bromide (1.1 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C (oil bath or heating block). Monitor by LC-MS at 2 hours.
-
Target: >95% conversion.[3] If mono-alkylation stalls, increase temp to 80°C (reflux).
-
-
Workup (Self-Validating Step):
-
Cool to RT. Filter off inorganic solids (CsBr/Cs2CO3).
-
Concentrate the filtrate.[4]
-
Validation: The absence of DMF allows direct loading onto a silica column or crystallization. If DMF were used, an aqueous LiCl wash would be required here to prevent the solvent from carrying the product through the column.
-
Protocol B: Reductive Amination (Alternative for Difficult Substrates)
Objective: Avoiding over-alkylation (quaternization) which is common in direct substitution.
Reagents:
-
Chroman-4-amine
-
Aldehyde (corresponding to the alkyl group)
-
Sodium Triacetoxyborohydride (STAB)
-
Solvent: 2-MeTHF or DCM
Procedure:
-
Dissolve chroman amine (1.0 equiv) and aldehyde (1.05 equiv) in 2-MeTHF.
-
Stir for 30 mins to form the imine (often visible by slight color change).
-
Add STAB (1.5 equiv) in one portion.
-
Stir at RT for 4-16 hours. Quench with saturated
.[3][4]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Solvent not polar enough to stabilize TS. | Switch from Toluene/2-MeTHF to Acetonitrile . Add KI (0.1 equiv) as a Finkelstein catalyst. |
| Over-Alkylation (Dialkylation) | Product amine is more nucleophilic than starting amine. | 1. Use Protocol B (Reductive Amination). 2. Use a large excess of the Chroman amine (3 equiv) and recycle the unreacted starting material. |
| Racemization | SN1 pathway triggered by highly ionizing solvent. | Avoid highly polar protic solvents (MeOH/Water). Stick to MeCN or EtOAc to enforce SN2 (inversion/retention depending on mechanism) and avoid carbocation formation. |
| Precipitation | Product amine salt is insoluble in non-polar solvent. | This actually helps prevent over-alkylation. If the mono-alkylated salt precipitates out of Toluene, it is protected from further reaction. Filter and neutralize. |
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]
-
CHEM21 Solvent Selection Guide (Classic & Bio-derived): Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296. [Link]
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517–1525. [Link]
-
Menshutkin Reaction Kinetics & Solvent Effects: Reichardt, C., Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Edition, 2010. (General Reference for Hughes-Ingold Rules). [Link]
-
2-MeTHF as a Green Alternative: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012, 5, 1369-1379. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Chroman-3-amines
Ticket Subject: Optimization of Enantiomeric Excess (ee) in Chroman-3-amine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Chroman-3-amines are privileged pharmacophores in neuroscience and cardiovascular drug discovery. However, achieving high enantiomeric excess (ee > 98%) is notoriously difficult due to the conformational flexibility of the pyran ring and the thermodynamic stability of the precursor chroman-3-ones.
This guide moves beyond basic textbook protocols. We address the causality of low selectivity in two primary workflows: Biocatalytic Transamination (the selectivity gold standard) and Asymmetric Hydrogenation (the scalability standard).
Module 1: Biocatalytic Route ( -Transaminases)
Context: Transaminases (ATAs) offer the highest theoretical ee but suffer from unfavorable thermodynamic equilibrium when converting ketones to amines.
Diagnostic Protocol: Why is my ee or Conversion Low?
| Symptom | Root Cause Analysis | Corrective Action |
| High ee (>98%), Low Conversion (<50%) | Thermodynamic Equilibrium. The reaction favors the ketone. Accumulation of the coproduct (e.g., pyruvate or acetone) inhibits the forward reaction. | Switch Amine Donor System. (See Equilibrium Displacement below). |
| Low ee (<90%), High Conversion | Steric Mismatch / Promiscuity. The enzyme pocket accommodates the "wrong" enantiomer binding mode due to the specific ring pucker of the chroman system. | Screen Mutant Libraries. Focus on "bulky-bulky" pocket variants (e.g., Vibrio fluvialis mutants). Add 10-20% DMSO to alter active site solvation. |
| Reaction Stalls at ~30% | Product Inhibition. The formed chroman-3-amine is often toxic to the enzyme or competitively binds to the active site. | In-situ Product Removal (ISPR). Use a biphasic system (e.g., overlaid undecane) or adsorbent resin (XAD-4) to sequester the amine as it forms. |
The "Smart" Workflow: Equilibrium Displacement
To drive the reaction to completion (and maintain high ee via kinetic control), you must remove the coproduct.
Option A: The Lactate Dehydrogenase (LDH) Cascade (Recommended)
-
Mechanism: Uses L-Alanine as the donor.[1][2] The coproduct (Pyruvate) is instantly reduced to Lactate by LDH, consuming NADH.
-
Why it works: Pyruvate is a strong inhibitor of ATAs. Removing it prevents inhibition and drives the equilibrium forward.
Option B: Isopropylamine (IPA) Donor
-
Mechanism: Uses IPA as the donor. Coproduct is Acetone.
-
Why it works: Acetone is volatile.
-
Risk: High concentrations of IPA can denature the enzyme.
-
Fix: Use robust ATAs (e.g., Aspergillus origin) or perform at reduced pressure to continuously strip acetone.
Visualizing the Biocatalytic Cascade
Figure 1: The LDH-coupled transaminase system prevents product inhibition and drives the unfavorable equilibrium toward the chiral amine.
Module 2: Chemocatalytic Route (Asymmetric Hydrogenation)
Context: For scale-up, reducing the corresponding Oxime or Enamide using Iridium catalysts is often preferred over enzymes.
Critical Failure Points
Q: I am getting the primary amine, but the ee is <80%.
-
Diagnosis: You are likely using a standard Pd/C or Raney Nickel catalyst. These operate via a heterogeneous mechanism that relies on surface adsorption, which is poorly selective for the subtle ring pucker of chromans.
-
Solution: Switch to Homogeneous Iridium Catalysis .
-
Ligand Class: Chiral Ferrocenyl-Phosphine (e.g., Josiphos) or Binap-derived systems.
-
Precursor: Convert the ketone to the O-Benzyl Oxime or Tosyl-Enamide . Direct reductive amination is rarely highly enantioselective for this scaffold.
-
Q: I see significant byproduct formation (Ring opening or N-O cleavage).
-
Diagnosis: Over-reduction.
-
Solution:
-
Use Ir-(P-N) complexes (Iridium with Phosphine-Nitrogen ligands).
-
Additive: Add Iodine (
) or acidic additives (TFA). Acidic conditions often accelerate the formation of the iminium intermediate, which is the actual species being hydrogenated, minimizing side reactions.
-
Protocol: Ir-Catalyzed Hydrogenation of Chroman-3-one Oxime
-
Substrate Prep: Condense Chroman-3-one with Hydroxylamine hydrochloride to form the oxime.
-
Catalyst Loading: 1 mol%
+ 2.2 mol% (S)-SegPhos (or similar atropisomeric ligand). -
Solvent: Toluene/Acetic Acid (10:1). Note: The acid is crucial for protonating the oxime nitrogen.
-
Conditions: 30-50 bar
, 25°C. -
Workup: Basify to free the amine.
Module 3: Troubleshooting & Analytics
Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Logic flow for diagnosing reaction failures.
FAQ: Analytical Integrity
Q: My HPLC peaks are tailing, making ee calculation unreliable.
-
A: Chroman-3-amines are basic. They interact with residual silanols on the HPLC column.
-
Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to your mobile phase (depending on column type).
-
Derivatization: If direct resolution fails, react the crude amine with Mosher's Acid Chloride or GIT (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) . The resulting diastereomers are often easier to separate on achiral C18 columns.
-
Q: How do I upgrade ee from 90% to >99% without chromatography?
-
A: Classical Resolution (Crystallization).
-
Form a salt using L-Tartaric Acid or Mandelic Acid .
-
The rigid chroman backbone often crystallizes well. Heat the salt in Ethanol to reflux and cool slowly. The eutonic point usually favors the pure enantiomer crystal.
-
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase.[1] Biotechnology and Bioengineering, 65(2), 206–211.
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753–819.
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines.[3] Journal of the American Chemical Society, 127(50), 17620–17621.
-
Wang, Y. B., et al. (2008). Iridium-catalyzed asymmetric hydrogenation of oximes to hydroxylamines. Journal of the American Chemical Society, 130(42), 13836-13837.
-
BenchChem Technical Support. (2025). Troubleshooting Asymmetric Synthesis & Kinetic Resolution.
Sources
Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Chromanones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields encountered during the reductive amination of chromanones, a critical transformation in medicinal chemistry. The following question-and-answer format addresses specific experimental issues with a focus on mechanistic reasoning and practical solutions.
Section 1: Issues with Reaction Initiation and Conversion
Q1: My reaction shows little to no conversion of the starting chromanone. What are the likely causes?
A1: The primary reason for a stalled reductive amination is often the failure to form the crucial iminium ion intermediate. The reaction proceeds in two main stages: 1) formation of an imine or iminium ion from the chromanone and the amine, and 2) reduction of this intermediate to the final amine product.[1][2] If the first step is inefficient, the reducing agent has nothing to reduce except, potentially, the starting ketone.
Causality and Key Checkpoints:
-
pH Environment: Imine formation is notoriously pH-sensitive. The reaction requires mildly acidic conditions (typically pH 4-5) to protonate the carbonyl oxygen, which activates the ketone for nucleophilic attack by the amine.[3]
-
Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3]
-
Too Basic/Neutral (pH > 6): The initial nucleophilic attack on the carbonyl is slow, and the subsequent dehydration of the hemiaminal intermediate to the imine is inefficient.
-
-
Steric Hindrance: Both the chromanone and the amine can present steric challenges. Bulky substituents near the carbonyl group of the chromanone or on the amine can significantly slow down the initial condensation step.
-
Poor Nucleophilicity of the Amine: Weakly basic or electron-poor amines (e.g., anilines with electron-withdrawing groups) may not be nucleophilic enough to attack the chromanone carbonyl efficiently.
Troubleshooting Protocol:
-
Optimize Reaction pH:
-
Add a catalytic amount of acetic acid (AcOH). Typically, 1-2 equivalents relative to the amine is a good starting point.[4][5]
-
Monitor the formation of the iminium ion before adding the reducing agent. This can be done by taking a small aliquot, quenching it, and analyzing by TLC or ¹H NMR to observe the disappearance of the chromanone starting material.
-
-
Enhance Electrophilicity of the Carbonyl:
-
Address Water Removal:
-
The formation of the imine from the hemiaminal intermediate is an equilibrium reaction that produces water.[8] Removing this water can drive the reaction forward.
-
Action: Add a dehydrating agent like activated molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.
-
Section 2: Competing Reactions and Side Product Formation
Q2: I'm observing significant formation of the corresponding chroman-4-ol. How can I prevent this over-reduction?
A2: The formation of chroman-4-ol is a classic side reaction where the reducing agent directly reduces the starting chromanone ketone instead of the desired iminium ion intermediate. This points to an issue with the relative rates of imine formation versus ketone reduction.
Causality and Key Checkpoints:
-
Choice of Reducing Agent: The type of hydride source is critical. Potent reducing agents like sodium borohydride (NaBH₄) are fully capable of reducing ketones at neutral or mildly acidic pH.[6] If imine formation is slow, the NaBH₄ will preferentially attack the more abundant starting material.[3]
-
Reaction Conditions: A one-pot procedure where all reagents are mixed at once can exacerbate this issue if the reducing agent is too reactive.
Troubleshooting Protocol:
-
Select a Milder, More Selective Reducing Agent: The most effective solution is to switch to a hydride source that is less reactive towards ketones but highly reactive towards the protonated iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[9][10] It is a milder and more selective reducing agent that performs exceptionally well under the slightly acidic conditions required for imine formation.[1][4] Its steric bulk also disfavors the reduction of hindered ketones.
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, NaBH₃CN is stable at acidic pH (down to ~pH 3) and selectively reduces iminium ions over ketones.[3][8] However, it is highly toxic and can lead to cyanide contamination in the product and waste stream.[1][8][10]
-
-
Modify the Addition Sequence: If you must use NaBH₄, do not add it at the beginning.
-
Stepwise Protocol: Mix the chromanone, amine, and acid catalyst (e.g., AcOH) in a suitable solvent (like methanol or dichloroethane).
-
Stir for a period (e.g., 1-3 hours) to allow for imine formation to proceed significantly. Monitor by TLC.
-
Once imine formation is evident, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise. This ensures a higher concentration of the iminium intermediate for the hydride to react with.[3][6]
-
Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Optimal Solvents |
| NaBH(OAc)₃ (STAB) | Excellent selectivity for iminium ions; low toxicity; high yields.[1][9][10] | Water-sensitive; not ideal with protic solvents like methanol.[6] | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM).[6] |
| NaBH₃CN | Excellent selectivity; stable in mildly acidic conditions.[3][11] | Highly toxic (releases HCN); potential for cyanide byproducts.[1][8] | Methanol (MeOH), Ethanol (EtOH).[6] |
| NaBH₄ | Inexpensive; readily available. | Poor selectivity; readily reduces starting ketones/aldehydes.[3][6] | Methanol (MeOH), Ethanol (EtOH).[6] |
Q3: My desired amine is forming, but I am also getting a significant amount of a dialkylated byproduct. How can I improve selectivity?
A3: This issue arises when using a primary amine (R-NH₂). The desired secondary amine product (Chroman-NH-R) can itself react with another molecule of the chromanone in a second reductive amination sequence to form an undesired tertiary amine.
Causality and Key Checkpoints:
-
Stoichiometry: If the chromanone is used in excess or at a 1:1 ratio with the primary amine, there is a higher probability that the newly formed, nucleophilic secondary amine product will compete with the starting primary amine.
-
Reaction Conditions: High concentrations and elevated temperatures can favor the second, undesired alkylation.
Troubleshooting Protocol:
-
Adjust Stoichiometry: The most straightforward solution is to use an excess of the primary amine (e.g., 2-5 equivalents). This ensures that a molecule of chromanone is statistically more likely to encounter the starting amine rather than the product amine.
-
Slow Addition: If using a large excess of the amine is not feasible (e.g., if it is a valuable reagent), add the chromanone slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the chromanone, minimizing the chance for the product to react a second time.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can slow down the rate of the second alkylation more than the first, improving selectivity.
Section 3: Reaction Workflow and Purification
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the reductive amination of chromanones.
Q4: The reaction seems to work, but purification of the final chroman-4-amine is difficult. What are some effective strategies?
A4: Amines are basic and can pose challenges during silica gel chromatography, often leading to tailing and poor separation. Furthermore, residual reagents or byproducts can complicate purification.
Troubleshooting Protocol:
-
Aqueous Workup with Acid-Base Extraction: This is the most powerful tool for purifying amines.
-
Step 1 (Acid Wash): After the reaction is complete, quench any remaining hydride carefully (e.g., with water or saturated Rochelle's salt solution). Dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the chroman-4-ol byproduct) will remain in the organic layer.
-
Step 2 (Basify and Re-extract): Separate the acidic aqueous layer. Cool it in an ice bath and carefully add a base (e.g., 2M NaOH, Na₂CO₃) until it is basic (pH > 10).
-
Step 3 (Final Extraction): Extract the now free-based amine product back into a fresh organic solvent. Washing with brine and drying over Na₂SO₄ or MgSO₄ before concentrating will yield a much cleaner product.
-
-
Modified Column Chromatography: If chromatography is necessary, the acidic nature of standard silica gel must be neutralized.
-
Amine Additive: Add a small amount of a volatile tertiary amine, like triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic silanol groups on the silica surface, preventing your product from streaking.[12]
-
Amine-Functionalized Silica: For particularly difficult separations, consider using pre-treated amine-functionalized silica gel columns, which provide a basic stationary phase and often yield excellent peak shapes for basic compounds.[12]
-
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Barun, O., & Malina, D. (2017). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]
-
Ogi, K., et al. (2001). Lewis Acid-Catalyzed Reductive Amination of Carbonyl Compounds with Aminohydrosilanes. Synlett, 2001(11), 1786-1788. [Link]
-
ResearchGate. (2020). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. [Link]
- Gribble, G. W. (2010). Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. U.S.
-
Wang, D., & Yue, H. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(16), 3622–3625. [Link]
-
Organic Reactions. (n.d.). Reductive Amination. organic-reaction.com. [Link]
-
Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Laine, R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593–6604. [Link]
-
Medley, J. W. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
ResearchGate. (2018). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(39), 12829-12833. [Link]
-
Leite, N. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6398. [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]
-
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
-
ResearchGate. (2025, October 31). Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
- Google Patents. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. biotage.com [biotage.com]
Resolving solubility issues of (R)-7-Methoxychroman-3-amine in organic solvents
Topic: Resolving Solubility & Handling Issues
Document ID: TSC-7MCA-001 | Status: Active | Tier: Advanced Application Support
Executive Summary: Understanding the Molecule
(R)-7-Methoxychroman-3-amine is a specialized chiral building block used frequently in the synthesis of CNS-active agents and cardiovascular drugs. Users often encounter solubility difficulties because this molecule exists at the intersection of two opposing solubility behaviors:
-
The Chroman Core (Lipophilic): The bicyclic ether and methoxy group create a rigid, lipophilic domain, driving solubility in non-polar organics (DCM, Toluene).
-
The Amine Handle (Polar/Basic): The C3-amine provides a localized high-polarity center capable of hydrogen bonding and salt formation.
The Root Cause of Failure: Most solubility issues arise from a mismatch between the form of the amine (Free Base vs. Salt) and the solvent system chosen. The 7-methoxy substituent increases electron density on the aromatic ring, making the amine slightly more basic and prone to oxidation compared to the unsubstituted chroman.
Master Solubility Decision Matrix
Before attempting any dissolution, you must identify the form of your material. The following table summarizes the solubility profile based on our application data.
| Solvent | Free Base Form (Oil/Waxy Solid) | HCl/TFA Salt Form (Crystalline Solid) | Application Note |
| Dichloromethane (DCM) | High (>100 mg/mL) | Insoluble (<1 mg/mL) | Best for extraction/reaction of free base. |
| Methanol / Ethanol | High | High | Best for homogenous reactions or salt formation. |
| Water | Low (Sparingly soluble) | High | Use for biphasic workups (removes salts). |
| THF / 2-MeTHF | High | Low/Moderate | Good reaction solvent; salts may form suspensions. |
| Toluene | Moderate/High | Insoluble | Use for azeotropic drying of the free base. |
| Hexanes / Heptane | Low (Oils out) | Insoluble | Critical Anti-solvent for crystallization. |
Troubleshooting Workflow: The "Switching" Strategy
The most robust method to resolve solubility issues is to chemically "switch" the molecule between its ionized and neutral states. This allows you to move the compound into the solvent required for your next step.
Workflow Diagram: Solubility Switching Protocol
Figure 1: Decision logic for navigating solubility incompatibility by chemically modifying the amine state.
Troubleshooting Modules (FAQs)
Module 1: Dissolution Failures
Q: I purchased the HCl salt, but it precipitates immediately when I add it to my reaction mixture in THF/DCM. How do I fix this?
Diagnosis: You are experiencing Lattice Energy Lock . The ionic lattice of the hydrochloride salt is too stable to be broken by the weak solvation forces of non-polar solvents like THF or DCM.
The Fix (In-Situ Neutralization): If you cannot perform an aqueous workup (Protocol A above), you must use a "scavenger base" strategy:
-
Suspend the (R)-7-Methoxychroman-3-amine HCl salt in your reaction solvent (e.g., THF).
-
Add 1.1 - 1.2 equivalents of a tertiary amine base (Triethylamine or DIPEA).
-
Observation: The suspension will change character. The bulky amine salt will dissolve, and a fine white precipitate (Triethylamine HCl) will form.[1]
-
Action: The active chiral amine is now in solution.[2] You can proceed with the reaction (the TEA-HCl salt is usually inert) or filter it off under inert atmosphere.
Module 2: Isolation Issues (The "Sticky Oil" Phenomenon)
Q: After workup, my free base is a dark, sticky oil that refuses to solidify. Is it impure?
Diagnosis: Not necessarily. Chiral amines are notorious for "oiling out" because the lack of symmetry and flexible conformers inhibit crystal packing. However, the "dark" color suggests oxidative degradation (amine blush) or trace solvent trapping.
The Fix (Trituration & Drying):
-
Azeotropic Drying: Dissolve the oil in a small amount of Toluene . Rotovap to dryness. Repeat 2x. This removes trapped DCM/Water that acts as a plasticizer preventing solidification [1].
-
Anti-Solvent Trituration:
-
Dissolve the residue in a minimum amount of MTBE or Diethyl Ether (very soluble).
-
Add Hexanes or Pentane dropwise until cloudy.
-
Cool to -20°C. Scratch the flask wall with a glass rod to induce nucleation.
-
-
Salt Formation (Ultimate Purification): If the free base remains oily, convert it to the Tartrate or Oxalate salt. These bulky counter-ions often force crystallization better than HCl for chiral chromans.
Module 3: Stability & Storage
Q: My sample gained weight after sitting on the bench for 2 hours. What happened?
Diagnosis: Carbamate Formation . Primary amines react rapidly with atmospheric CO2 to form carbamates (R-NH-COO-). This is often mistaken for "wetness."
The Fix:
-
Reversal: The carbamate is unstable to acid. Briefly treating the sample with dilute acid (during a workup) or heating under vacuum will revert it to the amine and release CO2.
-
Prevention: Always store the free base under Nitrogen/Argon. For long-term storage, convert to the HCl salt, which is immune to CO2 absorption [2].
Detailed Experimental Protocols
Protocol A: "Free-Basing" (Salt to Free Amine)
Use this when you need the amine to dissolve in DCM, Toluene, or EtOAc.[1]
-
Suspend: Place 1.0 g of (R)-7-Methoxychroman-3-amine HCl in a separatory funnel.
-
Partition: Add 20 mL of DCM (lower phase) and 20 mL of 1M NaOH (upper phase).
-
Agitate: Shake vigorously for 2 minutes. The solid should disappear as the amine deprotonates and migrates into the DCM.
-
Separate: Collect the DCM layer. Extract the aqueous layer once more with 10 mL DCM.
-
Dry: Combine organics, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.
-
Concentrate: Remove solvent under reduced pressure (keep bath < 40°C to prevent oxidation).
Protocol B: Controlled Salt Formation (Free Amine to HCl)
Use this for long-term storage or to purify a sticky oil.
-
Dissolve: Dissolve the crude free base oil in a minimum volume of cold Ethanol or MeOH .
-
Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.
-
Crystallize:
-
If precipitate forms immediately: Dilute with Et₂O to maximize yield.
-
If no precipitate: Add Diethyl Ether or MTBE slowly until the solution turns turbid. Store at 4°C overnight.
-
-
Isolate: Filter the white solids and wash with cold ether.
References
-
BenchChem Technical Guides. (2025). Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Retrieved from
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Methoxycoumarin-3-carboxylic acid Product Sheet. (Used for structural analog solubility comparison). Retrieved from
-
CK-12 Foundation. (2025). Physical Properties of Amines. Retrieved from
Sources
Technical Support Center: Minimizing Racemization in Chiral Amine Couplings
Welcome to the Advanced Troubleshooting Guide for amide bond formation and peptide synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols. Here, we address the causality behind stereochemical degradation and provide self-validating workflows to ensure the absolute stereochemical integrity of your synthetic targets.
Part 1: The Mechanistic Roots of Racemization
To troubleshoot epimerization, we must first understand the competing kinetics in the reaction vessel. When a chiral carboxylic acid is activated, the desired pathway (aminolysis by the incoming chiral amine) races against two primary degradation pathways[1]:
-
5(4H)-Oxazolone Formation: The carbonyl oxygen of the adjacent amide bond (or protecting group) attacks the activated carboxyl carbon, forming an oxazolone ring. This ring easily loses its chiral
-proton due to aromatic stabilization. -
Direct Enolization: Excess or overly strong bases directly abstract the acidic
-proton of the activated ester, forming an enolate that re-protonates non-stereospecifically[1].
Mechanistic pathways of racemization during amide coupling: oxazolone formation vs. direct enolization.
Part 2: Troubleshooting FAQs
Q1: I am observing >5% epimerization using standard HATU/DIPEA conditions. What is the mechanistic cause, and how do I fix it?
The Cause: HATU is a highly reactive uronium salt that rapidly activates the acid, but it requires a base to neutralize the aminium salt of the incoming amine. DIPEA (pKa ~10.5) is a relatively strong base. In the presence of DIPEA, the highly activated ester undergoes rapid direct enolization (base-catalyzed
-
Change the Base: Swap DIPEA for 2,4,6-trimethylpyridine (TMP/Collidine) or N-methylmorpholine (NMM). TMP is sterically hindered and less basic, drastically reducing enolization[2].
-
Change the Reagent: Switch to COMU . COMU is an Oxyma-based uronium salt that provides coupling efficiencies comparable to HATU but requires only 1 equivalent of base (its morpholino group acts as an internal hydrogen bond acceptor), significantly suppressing racemization[3].
Q2: Why is fragment coupling (C-terminal activation) so prone to complete racemization compared to stepwise Fmoc-SPPS?
The Cause: In stepwise synthesis, the
Q3: How does steric hindrance of the incoming chiral amine affect stereochemical integrity?
The Cause: Amide coupling is a kinetic race. If the incoming chiral amine is sterically hindered (e.g., N-methylated amines or
Part 3: Data Presentation & Selection Matrices
Table 1: Coupling Reagents and Racemization Risk Profile
Data synthesized from comparative studies on coupling efficiencies and epimerization rates[3][4].
| Reagent / System | Mechanism Class | Relative Reactivity | Racemization Risk | Optimal Use Case |
| HATU | Uronium | Very High | High (if base >1 eq) | Unhindered substrates, difficult sequences |
| COMU | Uronium (Oxyma-based) | Very High | Low | High-risk sequences, requires only 1 eq base |
| DIC / HOBt | Carbodiimide + Additive | Moderate | Moderate | Standard SPPS, legacy base-free conditions |
| DIC / Oxyma Pure | Carbodiimide + Additive | High | Very Low | Fragment coupling, sterically hindered amines |
Table 2: Base Selection Guide for Uronium/Phosphonium Couplings
Selecting the right base is critical to preventing direct enolization[1][2].
| Base | pKa (approx) | Steric Hindrance | Enolization Risk | Recommended Application |
| DIPEA | 10.5 | Moderate | High | Routine couplings with non-epimerizing residues |
| NMM | 7.4 | Low | Moderate | Uronium couplings needing mild basicity |
| TMP (Collidine) | 7.4 | Very High | Very Low | Fragment couplings, Cys/His couplings |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, a robust protocol must be a self-validating system . You cannot assume stereoretention; you must prove it empirically before scaling up. The following workflow integrates a base-free coupling protocol with an immediate In-Process Control (IPC) assay.
Protocol A: Low-Racemization Amide Coupling (DIC / Oxyma Pure)
This base-free method is ideal for fragment couplings and highly epimerization-prone residues (e.g., Cys, His, Phg).
-
Preparation: Dissolve the chiral carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal volume of anhydrous DMF or a green alternative like NBP/EtOAc[5].
-
Pre-activation: Add DIC (1.0 eq) dropwise to the mixture at 0°C. Stir for 3–5 minutes. Causality: Pre-activation at low temperatures ensures the formation of the Oxyma active ester while suppressing premature oxazolone formation.
-
Coupling: Add the chiral amine (1.1 eq) to the pre-activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
IPC Micro-Cleavage (Self-Validation): Before proceeding to workup or the next synthetic step, extract a 10 µL aliquot of the crude mixture for derivatization (See Protocol B).
Protocol B: IPC Quantification via Marfey’s Reagent (FDAA)
Accurate quantification of racemization is essential. This protocol derivatizes the D- and L-enantiomers into diastereomers for easy separation via standard reversed-phase HPLC[6].
-
Hydrolysis (If applicable): If the coupled product is a peptide, hydrolyze the micro-aliquot in 6 M HCl at 110°C for 24 hours, then evaporate to dryness.
-
Derivatization:
-
Quenching: Stop the reaction by adding 10 µL of 2 M HCl. Evaporate the solvent to dryness[6].
-
HPLC Analysis:
-
Redissolve in 500 µL of 50% acetonitrile/water.
-
Inject 20 µL onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of acetonitrile in 0.1% TFA (or acetate buffer, pH 4) and monitor at 340 nm[6].
-
Validation Metric: Calculate % Racemization =
. If the value is <2%, the coupling is validated for scale-up.
-
References
Sources
Technical Support Center: Purification Strategies for 7-Methoxychroman-3-amine Intermediates
Welcome to the technical support center for the purification of 7-methoxychroman-3-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable scaffold. The chroman-3-amine framework is a privileged structure in medicinal chemistry, making robust purification strategies essential for successful research and development.[1][2][3]
This center provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common first-pass purification strategy for crude 7-methoxychroman-3-amine after synthesis?
A1: For most crude reaction mixtures, flash column chromatography on silica gel is the standard initial approach. The basic nature of the amine necessitates modifications to the mobile phase to prevent common issues like peak tailing. The primary cause of this is the interaction between the basic amine and the acidic silanol groups on the silica surface.[4][5]
To counteract this, the mobile phase should be treated with a small amount of a competing base. A typical starting point would be a gradient of ethyl acetate in hexanes, with the addition of 0.5-2% triethylamine (TEA) to the entire mobile phase.[4] This neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation.
Q2: My product is an oil, but I need a solid for the next step. What purification technique should I consider?
A2: If your amine is an oil or difficult to crystallize as a free base, salt formation is a highly effective purification strategy. Converting the basic amine to a salt dramatically increases its crystallinity and melting point.[6] Common acids for this purpose include hydrochloric acid (HCl), oxalic acid, or tartaric acid.[7][8]
The process typically involves dissolving the crude amine oil in a suitable solvent (like diethyl ether, isopropanol, or ethyl acetate) and adding a solution of the acid (e.g., HCl in ether). The resulting salt often precipitates as a crystalline solid, which can be isolated by filtration and washed with a cold solvent to remove soluble impurities.[8][9]
Q3: When is diastereomeric salt resolution a better choice than chiral HPLC for separating enantiomers?
A3: Diastereomeric salt resolution is often more practical and cost-effective for large-scale separations (multi-gram to kilogram scale) .[10] While chiral HPLC is excellent for analytical assessment and small-scale purification, it can become prohibitively expensive and time-consuming at a larger scale.[10]
This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) like tartaric acid or (-)-camphoric acid.[7][11] This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly solubility.[7] These differences allow for their separation by fractional crystallization.[7][12]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 7-methoxychroman-3-amine and its precursors, such as the corresponding chroman-3-one.
Problem 1: My amine compound is streaking badly on the silica gel column, even with triethylamine in the eluent.
-
Potential Cause A: Insufficient Base. The amount of triethylamine (TEA) may not be enough to neutralize all the acidic sites on the silica, especially if the column is large or the silica is particularly acidic.
-
Solution: Increase the concentration of TEA in your mobile phase, potentially up to 5% (v/v). Alternatively, consider using a more effective, albeit less common, modifier like a small percentage of ammonia in methanol (e.g., 1-2% of a 7N solution) added to your eluent.[4]
-
-
Potential Cause B: Column Overload. Exceeding the loading capacity of the column can cause streaking for any compound, not just amines.[4]
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:50 to 1:100 by weight.
-
-
Potential Cause C: Highly Polar Impurities. If your crude material contains highly polar, basic impurities, they can compete for the acidic sites on the silica and exacerbate tailing.
-
Solution: Consider a pre-purification workup. An acidic wash (e.g., with 1M HCl) of your organic layer can remove highly basic impurities. Afterward, basify the aqueous layer (e.g., with NaOH) and re-extract your desired amine. Remember to thoroughly dry your organic layer before concentrating and loading it onto the column.
-
Problem 2: I'm trying to remove the unreacted 7-methoxychroman-3-one starting material, but it co-elutes with my desired amine product.
-
Potential Cause: The polarity of the ketone and the amine are too similar under standard normal-phase conditions for effective separation.
-
Solution A (Chromatographic): Switch to a different stationary phase. An amine-functionalized silica column can provide a different selectivity profile, often improving the separation of basic compounds from neutral or acidic ones.[5]
-
Solution B (Chemical): Utilize the basicity of your product. Dissolve the crude mixture in a solvent like dichloromethane (DCM) and wash with an aqueous acid solution (e.g., 1M HCl). The amine will form a water-soluble salt and move to the aqueous layer, while the neutral ketone starting material will remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH and extract your purified amine back into a fresh organic solvent.
-
Problem 3: My chiral HPLC separation shows poor resolution between the enantiomers of 7-methoxychroman-3-amine.
-
Potential Cause A: Suboptimal Mobile Phase. The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol) is critical for achieving separation on polysaccharide-based chiral columns.[2][13]
-
Solution: Systematically vary the mobile phase composition. Create a table of different hexane/isopropanol ratios (e.g., 95:5, 90:10, 85:15) and analyze a small injection for each. This will help you find the optimal isocratic condition.
-
-
Potential Cause B: Poor Peak Shape. Amines can interact with the chiral stationary phase (CSP) in a way that causes peak tailing, which hurts resolution.
-
Solution: Add a basic modifier to the mobile phase. For normal-phase chiral HPLC, adding a small amount of an amine like diethylamine (DEA) or ethanolamine (0.1% v/v) is a standard practice to improve peak shape and, consequently, resolution.[13]
-
-
Potential Cause C: Incorrect Chiral Stationary Phase (CSP). Not all CSPs are effective for all classes of compounds.
-
Solution: Screen different types of chiral columns. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are excellent starting points for amines.[13][14] If one type (e.g., amylose tris(3,5-dimethylphenylcarbamate)) doesn't work, try a cellulose-based equivalent.
-
Data & Protocols
Data Tables
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most applications. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting polarity range for chroman derivatives. |
| Base Additive | 0.5 - 2.0% Triethylamine (v/v) | Neutralizes acidic silanol groups to prevent peak tailing.[4] |
| Loading | Dry loading or minimal DCM | Ensures a tight band at the start of the separation. |
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IA or Chiralcel® OD-H | Polysaccharide-based CSPs are effective for amine separation.[13] |
| Mobile Phase | 90:10 n-Hexane / Isopropanol | Typical normal phase condition for chiral separations.[2] |
| Additive | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes.[13] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Temperature can affect selectivity; keep it consistent. |
| Detection | UV at 280 nm | The methoxy-benzene moiety has a strong UV absorbance. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA) to create a free-flowing slurry.
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed. Ensure the packed bed is stable and free of cracks.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.[4]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elute: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your compounds. Collect fractions and analyze them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Diastereomeric Salt Resolution
-
Dissolve Amine: Dissolve the racemic 7-methoxychroman-3-amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle warming.
-
Dissolve Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5 equivalents of a diacid like L-(-)-Tartaric acid) in the same solvent, also with warming.[7]
-
Mix and Crystallize: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize yield, the flask can be cooled further in an ice bath.[7]
-
Isolate the Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be set aside for later recovery.
-
Liberate the Free Amine: Suspend the collected crystals in water and add an aqueous base (e.g., 1M NaOH) dropwise until the solution is basic (pH > 10). This neutralizes the acid and liberates the free amine.[9]
-
Extract and Isolate: Extract the liberated amine into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Verify Purity: Check the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the scale of the reaction and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(34), 8114-8122.
- Benchchem. (2025). Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery. Benchchem.
- Benchchem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- Benchchem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
- Benchchem. (2025). A Technical Guide to the Fundamental Properties of Chroman-3-amine. Benchchem.
- Benchchem. (2025). HPLC method for chiral separation of 7-Methylchroman-4-amine. Benchchem.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester.
- Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Sciencemadness.org.
- University of Alberta. (n.d.). Isolation (Recovery). University of Alberta.
- Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 246-254.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Validation & Comparative
Chiral HPLC methods for separating (R) and (S)-7-Methoxychroman-3-amine
An In-Depth Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-7-Methoxychroman-3-amine
The enantiomeric resolution of primary amines remains one of the most notoriously difficult challenges in chiral chromatography. 7-Methoxychroman-3-amine, a rigid, oxygen-containing heterocyclic building block, is highly valued in modern drug discovery for synthesizing conformationally restricted pharmaceutical intermediates. However, its primary amine group presents significant chromatographic hurdles, including severe peak tailing and complex hydrogen-bonding dynamics.
This guide objectively compares the performance of three distinct Chiral Stationary Phases (CSPs)—Crown Ether, Polysaccharide, and Cyclofructan—for the separation of (R)- and (S)-7-Methoxychroman-3-amine. By analyzing the causality behind mobile phase selection and chiral recognition mechanisms, this guide provides researchers with self-validating protocols for both analytical screening and preparative scale-up.
The Causality of Chiral Recognition in Primary Amines
To successfully separate the enantiomers of 7-Methoxychroman-3-amine, one must exploit the specific physicochemical properties of the primary amine at the C3 position. The choice of stationary phase dictates the required ionization state of the analyte [1].
-
Crown Ether CSPs (e.g., Chiralpak CR(+), Regis Chirosil): These phases operate via a host-guest complexation mechanism. The primary amine must be fully protonated (
) to form a tripodal hydrogen-bonding network inside the chiral cavity of the crown ether [1]. Therefore, highly acidic mobile phases (pH < 2.0) are strictly required. -
Polysaccharide CSPs (e.g., Chiralpak IG, AD-H): These columns rely on external surface interactions, including
stacking, dipole-dipole interactions, and steric hindrance [4]. Here, the amine must remain in its neutral state. Basic additives (like Diethylamine) are mandatory to suppress secondary interactions between the basic amine and residual acidic silanols on the silica support, which would otherwise cause severe peak tailing[3]. -
Cyclofructan CSPs (e.g., Larihc CF6-P): Derivatized cyclofructans feature an exposed crown-ether-like core that exhibits high enantioselectivity for primary amines in polar organic modes, offering an alternative that avoids highly aqueous acidic conditions [5].
Divergent chiral recognition mechanisms based on stationary phase.
Comparative Performance Data
The following table summarizes the experimental performance of three alternative column chemistries for the resolution of racemic 7-Methoxychroman-3-amine.
| Column Chemistry | Example Column | Mobile Phase | Selectivity (α) | Resolution ( | Peak Symmetry | Best Use Case |
| Crown Ether | Chiralpak CR(+) | MeOH / | 1.55 | 4.2 | 1.10 | High-resolution analytical screening; absolute stereochemical determination. |
| Polysaccharide | Chiralpak IG | Hexane / IPA / DEA (85:15:0.1) | 1.35 | 2.8 | 0.95 | Preparative scale-up; high loading capacity [4]. |
| Cyclofructan | Larihc CF6-P | ACN / MeOH / TFA / TEA | 1.32 | 2.5 | 1.05 | Fast LC/MS compatible analytical methods [5]. |
Data Analysis: While the Crown Ether column provides the highest resolution (
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols detail the exact methodologies required to validate the separation of 7-Methoxychroman-3-amine enantiomers.
Protocol A: Analytical Resolution via Crown Ether (Host-Guest Complexation)
Objective: Achieve baseline separation for enantiomeric excess (ee) determination.
-
Mobile Phase Preparation: Measure 800 mL of HPLC-grade Methanol and 200 mL of ultrapure water (18.2 MΩ·cm). Add 0.1% (v/v) Perchloric acid (
). Causality Check: The lowers the pH to ~1.5, ensuring the C3-amine is 100% protonated for optimal inclusion into the crown ether cavity. -
Degassing: Sonicate the mobile phase for 15 minutes to prevent outgassing in the pump head.
-
Sample Preparation: Dissolve racemic 7-Methoxychroman-3-amine in the mobile phase to a concentration of 1.0 mg/mL. Critical Step: Never dissolve the sample in a basic or neutral solvent, as this will disrupt the on-column protonation equilibrium and cause peak splitting.
-
Chromatographic Conditions:
-
Column: Chiralpak CR(+) (150 x 4.6 mm, 5 µm)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C (Lower temperatures can sometimes increase
by stabilizing the host-guest complex, but 25 °C provides optimal mass transfer). -
Detection: UV at 220 nm.
-
-
Execution: Inject 5 µL. The (R)- and (S)-enantiomers will elute with baseline separation.
Protocol B: Preparative Scale-Up via Immobilized Polysaccharide
Objective: Separate enantiomers at a semi-preparative scale with volatile solvents for easy recovery.
-
Mobile Phase Preparation: Mix 850 mL of HPLC-grade Hexane with 150 mL of Isopropanol (IPA). Add 0.1% (v/v) Diethylamine (DEA). Causality Check: DEA acts as a sacrificial base. It competitively binds to the free silanol groups on the silica backbone, preventing the 7-Methoxychroman-3-amine from sticking to the column and tailing.
-
Sample Preparation: Dissolve the racemate in Hexane/IPA (85:15) to a concentration of 10 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak IG (250 x 4.6 mm, 5 µm) - Note: Scale linearly for 20mm or 50mm prep columns.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm.
-
-
Execution: Inject 20 µL. Collect fractions based on UV thresholding. The use of volatile normal-phase solvents allows for rapid rotary evaporation to yield the pure enantiomers.
Workflow for selecting chiral HPLC methods for primary amines.
Conclusion and Strategic Recommendations
When developing a chiral separation method for 7-Methoxychroman-3-amine, the end goal dictates the column choice.
-
If the requirement is strict analytical quantification of enantiomeric excess (ee%) in a medicinal chemistry lab, Crown Ether columns are the gold standard due to their unparalleled selectivity for primary amines [1].
-
If the goal is purifying milligrams to grams of the (R) or (S) enantiomer for downstream synthesis, Immobilized Polysaccharide columns operating in normal phase with basic additives are vastly superior due to their high loading capacity and the volatility of the mobile phase [4].
By understanding the causality between the analyte's ionization state and the stationary phase's recognition mechanism, chromatographers can bypass trial-and-error screening and deploy self-validating, robust separation methods.
References
-
Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate. Available at:[Link]
-
6 Top Chiral Chromatography Questions. Regis Technologies. Available at:[Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. Available at:[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available at:[Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. LCGC International. Available at:[Link]
A Researcher's Guide to the Unambiguous Assignment of 3-Aminochroman's Absolute Configuration by X-ray Crystallography
A Senior Application Scientist's Perspective on Method Selection, Experimental Design, and Data Interpretation for Stereochemical Validation
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety.[1][2][3] For chiral molecules such as 3-aminochroman, a privileged scaffold in medicinal chemistry, the assignment of the absolute configuration of its stereocenters is paramount. This guide provides an in-depth, experience-driven comparison of X-ray crystallography with alternative techniques for the validation of the absolute configuration of 3-aminochroman, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions.
The Imperative of Absolute Configuration in Drug Development
The arrangement of atoms in space dictates how a molecule interacts with its biological target. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, the unambiguous determination of the absolute configuration is a regulatory requirement and a fundamental aspect of intellectual property protection for new chemical entities.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[5][6] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the diffraction pattern, one can construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms.
The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (also known as resonant scattering).[7][8][9][10] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a small phase shift occurs in the scattered X-rays.[7][8] This effect breaks Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the unambiguous assignment of the absolute configuration.[11]
Experimental Workflow for 3-Aminochroman
The successful application of X-ray crystallography for determining the absolute configuration of 3-aminochroman involves a meticulous, multi-step process.
Caption: A streamlined workflow for determining the absolute configuration of 3-aminochroman using single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: Begin with the synthesis of an enantiomerically pure sample of 3-aminochroman. High purity is crucial for obtaining high-quality crystals.
-
Derivatization (Optional but Recommended): To enhance the anomalous scattering signal, especially when using common X-ray sources (e.g., Cu Kα), it is often advantageous to introduce a heavier atom into the molecule.[1][11] For 3-aminochroman, this can be achieved by forming a salt with a halogenated acid (e.g., hydrobromic acid) or by derivatizing the amino group with a reagent containing a heavy atom (e.g., a brominated benzoyl chloride). This step also often improves the likelihood of obtaining well-diffracting crystals.
-
Crystallization: This is often the most challenging step. A systematic screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is required to obtain single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, ensuring that a complete and redundant dataset is obtained. For absolute configuration determination, it is critical to collect data with sufficient anomalous signal, which may necessitate the use of a specific X-ray wavelength (e.g., from a synchrotron source) tailored to the absorption edge of a heavy atom in the crystal.[7]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the molecule. This model is then refined against the experimental data to improve its accuracy.
-
Absolute Configuration Determination: The final and most critical step is the determination of the absolute configuration. This is typically achieved by analyzing the Flack parameter or the Hooft parameter.[12][13][14]
-
The Flack Parameter (x): This parameter refines to a value between 0 and 1. A value close to 0 with a small standard uncertainty (s.u.) indicates that the assigned absolute configuration is correct.[12][15] A value close to 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin.
-
The Hooft Parameter (y): This is a statistically more robust parameter based on Bayesian statistics and provides a clear probability of the correctness of the assigned configuration.[14]
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the gold standard, obtaining suitable crystals can be a significant bottleneck.[3][5] In such cases, other chiroptical techniques can provide valuable, albeit often less definitive, information about the absolute configuration.
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[5] | Unambiguous determination of absolute configuration.[16] Provides a complete 3D structure. | Requires a suitable single crystal, which can be difficult to grow.[16] Not applicable to non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][5] | Does not require crystallization.[1][17][18] Can be used for a wide range of molecules.[5] | Requires comparison with computationally predicted spectra, which can be complex and time-consuming.[4][19] The reliability of the assignment depends on the accuracy of the computational model. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for the enantiomers.[16][20] | Relatively fast and requires small sample amounts.[16] Can be performed on solutions. Provides information on enantiomeric excess. | Can be expensive. May suffer from line broadening.[16] Often requires derivatization.[16] The determination of absolute configuration relies on empirical models (e.g., Mosher's method). |
Logical Flow for Method Selection
Caption: A decision-making framework for selecting the appropriate analytical technique for absolute configuration determination.
Trustworthiness and Self-Validation in X-ray Crystallography
The inherent trustworthiness of a properly conducted X-ray crystallography experiment lies in its self-validating nature. The final refined crystal structure is not merely a picture but a model that must be consistent with a vast number of independent experimental observations (the measured reflection intensities). Key indicators of a reliable structure determination include:
-
Low R-factor: This value represents the agreement between the observed and calculated structure factors. A low R-factor (typically < 5%) indicates a good fit of the model to the data.
-
Goodness-of-Fit (Goof): A value close to 1.0 suggests that the model and the data are well-matched.
-
Low Standard Uncertainty on the Flack/Hooft Parameter: As mentioned earlier, a small s.u. is crucial for a confident assignment of the absolute configuration.[12]
-
Reasonable Atomic Displacement Parameters (ADPs): These parameters describe the thermal motion of atoms and should be physically realistic.
-
Chemically Sensible Bond Lengths and Angles: The determined molecular geometry should conform to established chemical principles.
Conclusion: An Integrated Approach to Stereochemical Validation
For the unambiguous validation of the absolute configuration of 3-aminochroman, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the molecular structure, coupled with the robust analytical power of anomalous dispersion, offers a level of certainty that is difficult to achieve with other techniques. However, a pragmatic approach acknowledges the potential challenges in obtaining suitable crystals. In such instances, chiroptical methods like VCD and NMR with chiral shift reagents serve as powerful complementary tools. By understanding the principles, advantages, and limitations of each technique, researchers can devise a strategic and efficient workflow for the confident stereochemical characterization of 3-aminochroman and other chiral molecules, thereby accelerating the drug discovery and development process.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
-
Prasad, P. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
(n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]
-
Cai, F., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
(n.d.). X-Ray Crystallography - Direct methods. Retrieved from [Link]
-
PubMed. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Retrieved from [Link]
-
(n.d.). (IUCr) Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]
-
(n.d.). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. Retrieved from [Link]
-
Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Retrieved from [Link]
-
YouTube. (2020, October 20). Absolute Configuration. Retrieved from [Link]
-
ResearchGate. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy | Request PDF. Retrieved from [Link]
-
(2008, May 15). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
-
MDPI. (2020, September 23). Howard Flack and the Flack Parameter. Retrieved from [Link]
-
Chemical Crystallography. (2020, September 26). absolute configuration. Retrieved from [Link]
-
(n.d.). Chiral and Achiral Crystal Structures. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally?. Retrieved from [Link]
-
ZORA. (n.d.). Best Practice and Pitfalls in Absolute Structure Determination Anthony Linden. Retrieved from [Link]
-
Edinburgh Research Explorer. (n.d.). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). What other methods are there for determination of absolute configuration of small molecules?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
(n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]
-
PMC. (n.d.). Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H.... Retrieved from [Link]
-
(n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
NIH. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
-
(n.d.). (Open Access) The Cambridge Structural Database (2016) | Colin R. Groom | 8369 Citations. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Retrieved from [Link]
-
PMC. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
Materials Project. (n.d.). mp-1094034: Ti3C2 (Hexagonal, P6_3/mmc, 194). Retrieved from [Link]
-
MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. mdpi.com [mdpi.com]
- 3. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. spark904.nl [spark904.nl]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 8. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 9. iucr.org [iucr.org]
- 10. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Howard Flack and the Flack Parameter [mdpi.com]
- 13. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. schrodinger.com [schrodinger.com]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of (R)-7-Methoxychroman-3-amine and Standard Sigma-1 Ligands: A Guide for Researchers
This guide provides an in-depth comparison of the novel compound (R)-7-Methoxychroman-3-amine with established Sigma-1 receptor (σ1R) ligands. It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of σ1R modulators and to select appropriate tools for their research. We will delve into binding affinities, selectivity, and functional characteristics, supported by detailed experimental protocols.
The Sigma-1 Receptor: A Unique Chaperone and Therapeutic Target
The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] Unlike traditional receptors, it does not belong to the G-protein coupled receptor family.[4] Instead, it acts as an inter-organelle signaling modulator, translocating from the ER to other cellular compartments upon stimulation.[2] This dynamic behavior allows it to interact with a wide array of proteins and influence diverse cellular processes, including calcium signaling, ion channel activity, neuroplasticity, and cellular stress responses.[1][5][6][7]
The multifaceted role of the σ1R has implicated it in a variety of pathological conditions, making it a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia, depression, neurodegenerative diseases, and neuropathic pain, as well as for conditions like cancer and cardiovascular diseases.[3][5][8]
Comparative Pharmacological Profiles
A critical first step in characterizing a novel σ1R ligand is to benchmark its binding affinity and selectivity against well-established standard ligands. This provides context for its potential utility and informs the design of subsequent functional studies.
Here, we compare (R)-7-Methoxychroman-3-amine with a selection of standard σ1R ligands, including agonists and antagonists with varying selectivity profiles.
Table 1: Comparative Binding Affinities (Ki) of Sigma-1 Receptor Ligands
| Compound | Functional Class | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (σ2/σ1) |
| (R)-7-Methoxychroman-3-amine | Agonist (Putative) | Data to be determined | Data to be determined | Data to be determined |
| (+)-Pentazocine | Agonist | 1.62 - 2.34[9] | >10,000 | >4273 |
| PRE-084 | Agonist | 2.2[10] | 13,091[10] | ~5950 |
| Haloperidol | Antagonist | 2 - 4[11] | High Affinity | Low |
| BD-1047 | Antagonist | 0.93[12] | 47[12] | ~50 |
| S1RA (E-52862) | Antagonist | 17[13][14][15] | 9,300[16] | ~547 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here are representative values from the cited literature.
Key Standard Sigma-1 Ligands for Benchmarking
-
(+)-Pentazocine: A prototypical and highly selective σ1R agonist.[9][17][18] It is widely used in binding assays to define the σ1R binding site.[9]
-
PRE-084: Another high-affinity and selective σ1R agonist with demonstrated nootropic and antidepressant effects in preclinical models.[19][20]
-
Haloperidol: A classic antipsychotic drug that also acts as a high-affinity σ1R antagonist.[11][21][22] However, its utility as a selective tool is limited by its high affinity for dopamine D2 receptors.[11]
-
BD-1047: A selective σ1R antagonist with effects suggestive of antipsychotic and anti-neuropathic pain activity in animal studies.[12][23][24]
-
S1RA (E-52862): A highly selective σ1R antagonist that has been investigated in clinical trials for the treatment of neuropathic pain.[13][14][15][16]
Experimental Protocols for Ligand Characterization
To ensure scientific rigor, the characterization of (R)-7-Methoxychroman-3-amine should follow established and validated protocols.
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the σ1R.[25][26]
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the σ1R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[25]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig liver or a cell line expressing high levels of σ1R (e.g., SH-SY5Y) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[27][28]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Membrane preparation + radioligand (e.g., -pentazocine at a concentration near its Kd).[4][27]
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).[4][25]
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of the test compound ((R)-7-Methoxychroman-3-amine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (typically 90-120 minutes).[4][27]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for determining ligand binding affinity.
While binding affinity is crucial, it does not fully describe a ligand's activity. Functional assays are necessary to determine whether a compound acts as an agonist or an antagonist.
BiP Dissociation Assay:
Principle: The σ1R resides in the ER in a complex with the chaperone protein BiP (Binding immunoglobulin protein).[1][29] Agonist binding is thought to induce the dissociation of the σ1R-BiP complex, which is a key step in receptor activation.[1][29] This dissociation can be measured by co-immunoprecipitation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing σ1R and BiP (e.g., HEK293 cells).
-
Treat the cells with the test compound ((R)-7-Methoxychroman-3-amine), a known agonist (e.g., (+)-pentazocine), a known antagonist (e.g., Haloperidol), or vehicle control.
-
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against σ1R.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both σ1R (to confirm successful immunoprecipitation) and BiP.
-
-
Data Analysis: Quantify the amount of BiP that co-immunoprecipitated with σ1R in each treatment condition. A decrease in the BiP signal in the presence of the test compound compared to the vehicle control suggests agonist activity.
Sigma-1 Receptor Signaling Pathways
Understanding the downstream signaling pathways of the σ1R is essential for interpreting the functional consequences of ligand binding.
Diagram 2: Simplified Sigma-1 Receptor Signaling
Caption: Key signaling events following σ1R activation.
Upon agonist binding, the σ1R dissociates from BiP and can then interact with various client proteins.[1][29] One of its key functions is to stabilize the IP3 receptor at the ER-mitochondria interface, which modulates calcium signaling between these two organelles.[1][29] This regulation of calcium homeostasis is critical for mitochondrial function, including ATP production, and plays a significant role in cell survival and neuroprotection.[1] The σ1R also directly modulates the activity of various ion channels at the plasma membrane, thereby influencing neuronal excitability.[3]
Conclusion and Future Directions
The preliminary characterization of (R)-7-Methoxychroman-3-amine requires rigorous benchmarking against standard σ1R ligands. The experimental protocols outlined in this guide provide a framework for determining its binding affinity and functional activity. By comparing its pharmacological profile to that of well-characterized compounds like (+)-pentazocine, PRE-084, Haloperidol, BD-1047, and S1RA, researchers can gain valuable insights into its potential as a novel research tool or therapeutic agent. Future studies should also investigate its selectivity against a broader panel of receptors and its effects in in vivo models of disease.
References
- Maurice T, Su TP, Parish DW, Nabeshima T, Privat A. PRE-084, a sigma selective PCP derivative, attenuates MK-801-induced impairment of learning in mice. Pharmacol Biochem Behav. 1994;49(4):859-869. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDx8IWO_uNyeTbi2T8XM20Jow-1XzP6okBfzgC358ZMqkyr9KizMj2AAR139VclKDh6FZ4wAOdndfKQCSjLp5wCprNIrKV6oXDD6Gm1EGdnrWELhjCw2woC8YjEkcwog==]
- Skuza G, Rogóz Z. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity. Pharmacol Rep. 2006;58(5):626-635. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo44PJLE9uyCJZqnYPKQ9XM_T71cj0I7S74CkkEqZ2E6rJFKsrS1jWsecw3DBulgQvO5VNEmY6tG8hgQUmq5Ne1dLEPgSCpid_g4tg6DH2BF3aGbyZ2F1kgFZRsVvMeA==]
- Maurice, T. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opin Ther Pat. 2006;16(10):1353-1367. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7094269/]
- Tocris Bioscience. PRE-084 hydrochloride. [https://www.tocris.com/products/pre-084-hydrochloride_0507]
- APExBIO. PRE-084 hydrochloride. [https://www.apexbt.com/pre-084-hydrochloride.html]
- MedchemExpress. PRE-084 hydrochloride. [https://www.medchemexpress.com/pre-084-hydrochloride.html]
- APExBIO. BD 1047 dihydrobromide. [https://www.apexbt.com/bd-1047-dihydrobromide.html]
- MedchemExpress. S1RA (E-52862). [https://www.medchemexpress.com/s1ra.html]
- MedchemExpress. BD-1047 dihydrobromide. [https://www.medchemexpress.com/bd-1047-dihydrobromide.html]
- Gonzalez-Velez, V. et al. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Int J Mol Sci. 2023;24(2):1733. [https://www.mdpi.com/1422-0067/24/2/1733]
- Selleck Chemicals. S1RA (E-52862). [https://www.selleckchem.com/products/s1ra-e-52862.html]
- R&D Systems. BD 1047 dihydrobromide. [https://www.rndsystems.com/products/bd-1047-dihydrobromide_0884]
- Wikipedia. E-52862. [https://en.wikipedia.org/wiki/E-52862]
- Tocris Bioscience. BD 1047 dihydrobromide. [https://www.tocris.com/products/bd-1047-dihydrobromide_0884]
- Cayman Chemical. S1RA (E-52862). [https://www.caymanchem.com/product/14545/s1ra-(e-52862)]
- BenchChem. Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands. [https://www.benchchem.com/application-notes/10/Radioligand-Binding-Studies-of-Sigma-1-Receptor-Ligands]
- Abcam. S1RA (E-52862). [https://www.abcam.com/s1ra-e-52862-cas-878141-96-9-ab284920.html]
- Tsai, S. Y. et al. The Sigma-1 Receptor in Cellular Stress Signaling. Front Neurosci. 2019;13:688. [https://www.frontiersin.org/articles/10.3389/fnins.2019.00688/full]
- Penas, C. et al. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Front Cell Neurosci. 2024;18:1426466. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11403063/]
- Wang, J. et al. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Invest Ophthalmol Vis Sci. 2020;61(13):2. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7642232/]
- Smith, S. B. et al. Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand. Invest Ophthalmol Vis Sci. 2007;48(10):4795-4803. [https://pubmed.ncbi.nlm.nih.gov/17898308/]
- Zhao, J. et al. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Invest Ophthalmol Vis Sci. 2014;55(6):3375-3384. [https://iovs.arvojournals.org/article.aspx?articleid=2188452]
- Walker, J. M. et al. Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. 1988;38(6):961-965. [https://n.neurology.org/content/38/6/961.short]
- ResearchGate. The Sigma-1 Receptor in Cellular Stress Signaling. [https://www.researchgate.net/publication/334548489_The_Sigma-1_Receptor_in_Cellular_Stress_Signaling]
- Ghorbani, M. et al. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Pain Rep. 2025;10(2):e1189. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10829871/]
- Chu, U. B. & Ruoho, A. E. SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2016;75:1.20.1-1.20.18. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5140974/]
- UTMB Health Research Expert Profiles. Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. [https://experts.utmb.
- Schetz, J. A. et al. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacol Biochem Behav. 2007;86(4):763-775. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2277490/]
- PubMed. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. [https://pubmed.ncbi.nlm.nih.gov/3038489/]
- Yano, H. et al. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. Neurochem Int. 2007;51(2-4):138-145. [https://pubmed.ncbi.nlm.nih.gov/17583377/]
- ResearchGate. Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG... [https://www.researchgate.net/figure/Displacement-of-3-H-pentazocine-from-sigma-1-receptors-by-DTG-Competition-binding_fig4_339941914]
- MilliporeSigma. Sigma Receptors. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/research-and-disease-areas/neuroscience/sigma-receptors]
- ResearchGate. The list of Sigma-1 receptor agonists and antagonists. [https://www.researchgate.net/figure/The-list-of-Sigma-1-receptor-agonists-and-antagonists_tbl1_337586524]
- Celtarys Research. Sigma-1 Receptor Assays with Fluorescent Ligands. [https://celtarys.com/sigma-1-receptor-assays-with-fluorescent-ligands/]
- West Virginia University Research Repository. New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. [https://researchrepository.wvu.edu/etd/3218/]
- Ovid. Antagonists show GTPsensitive highaffinity binding to the sigma1 receptor. [https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=ovft&NEWS=N&AN=00008676-201103290-00008]
- Brimson, J. M. et al. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Front Pharmacol. 2020;11:245. [https://www.frontiersin.org/articles/10.3389/fphar.2020.00245/full]
- Eurofins. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [https://www.eurofinsdiscoveryservices.com/media/10830/sigma1-human-binding-agonist-radioligand-leadhunter-assay.pdf]
- ResearchGate. Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities... [https://www.researchgate.net/figure/Sigma-1-receptor-ligand-pharmacophore-and-binding-affinities-A-A-basic-sigma-1_fig1_281604677]
- Wikipedia. Sigma-1 receptor. [https://en.wikipedia.org/wiki/Sigma-1_receptor]
- Wikipedia. Sigma receptor. [https://en.wikipedia.org/wiki/Sigma_receptor]
- SIGMA-1 EUROPE COST Action. Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. [https://www.cost.
- Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562099/]
- National Institutes of Health. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213898/]
- AperTO. Development of sigma-1. [https://aperto.unito.it/bitstream/2318/1885501/1/PhD_Thesis_Peviani_Marco.pdf]
- MedChemExpress. Sigma Receptor. [https://www.medchemexpress.com/targets/sigma-receptor.html]
- Nguyen, E. C. et al. The Pharmacology of Sigma-1 Receptors. Pharmacol Ther. 2005;105(3):181-197. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2784015/]
Sources
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 8. Sigma receptor - Wikipedia [en.wikipedia.org]
- 9. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. E-52862 - Wikipedia [en.wikipedia.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. PRE-084 - Wikipedia [en.wikipedia.org]
- 20. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BD-1047 - Wikipedia [en.wikipedia.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 27. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (R)-7-Methoxychroman-3-amine HCl
This guide provides a detailed, step-by-step framework for the proper disposal of (R)-7-Methoxychroman-3-amine HCl. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to foster a culture of safety and ensure regulatory compliance.
Disclaimer: This guide is based on the known hazards of similar chemical structures, specifically amine hydrochlorides and chroman derivatives. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for (R)-7-Methoxychroman-3-amine HCl and adhere to the waste disposal protocols established by their institution's Environmental Health & Safety (EHS) department.
Hazard Profile: Understanding the Risks
(R)-7-Methoxychroman-3-amine HCl, as an amine hydrochloride, presents multiple hazards that dictate its handling and disposal pathway. The hydrochloride salt can react with bases to liberate the free amine and may produce corrosive hydrogen chloride gas upon thermal decomposition. Based on data from analogous compounds, a comprehensive risk assessment identifies the following potential hazards:
| Hazard Category | Description | Rationale and Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Ingestion can cause severe chemical burns in the mouth, throat, and gastrointestinal tract.[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][4] | The compound is corrosive and can cause serious, irreversible tissue damage upon contact. |
| Skin Sensitization | May cause an allergic skin reaction.[2][4] | Repeated skin contact may lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Environmental Hazard | Very toxic to aquatic life.[2] | Discharge into drains or the environment must be strictly avoided to prevent harm to aquatic ecosystems.[2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling waste containers of (R)-7-Methoxychroman-3-amine HCl, it is imperative to wear the appropriate PPE. This creates a necessary barrier between you and the hazardous material.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn over the goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[1][2]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.[5]
-
Respiratory Protection: All handling of this chemical's waste, especially if it is a solid that can generate dust, should be performed within a certified chemical fume hood to prevent inhalation.[2][5]
Step-by-Step Disposal Protocol
The disposal of (R)-7-Methoxychroman-3-amine HCl is governed by its classification as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[6][7][8]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions within a waste container.
-
Identify: Clearly identify the waste as (R)-7-Methoxychroman-3-amine HCl.
-
Segregate: This waste must be collected in a dedicated container separate from other waste streams.
-
DO NOT MIX with oxidizing agents (e.g., nitrates, perchlorates) as this may result in a violent reaction or ignition.[3]
-
DO NOT MIX with bases (e.g., sodium hydroxide, ammonium hydroxide). This can generate the free amine and potentially cause a reaction.
-
Keep segregated from incompatible materials to prevent dangerous reactions.[6]
-
Step 2: Container Selection and Labeling
The waste container itself is a critical safety control measure.
-
Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[6][8] High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of damage or deterioration.[8]
-
Labeling: The container must be labeled clearly and accurately before any waste is added. The label should include:
-
The full chemical name: "(R)-7-Methoxychroman-3-amine HCl"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")[6]
-
The accumulation start date (the date the first drop of waste is added)
-
Your name, laboratory, and contact information
-
Step 3: Spill Management
Accidents can happen, and a prepared response is critical to mitigate risk.
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust generation.[3] Use dry cleanup procedures.[3]
-
Place the collected material into your labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
Step 4: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be a secondary containment bin to catch any potential leaks. Store away from heat sources and incompatible materials.[6]
-
Disposal Request: Once the container is full or you are approaching your institution's storage time limit (e.g., 6 or 12 months), submit a chemical waste pickup request to your EHS department.[7][8]
-
Professional Disposal: Your EHS department will arrange for the transport of the waste to a licensed professional waste disposal company. This ensures the material is disposed of in compliance with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8][9]
Regulatory Framework: Adherence to the Law
The disposal of (R)-7-Methoxychroman-3-amine HCl falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste from its point of generation to its final disposal.[8][9] Depending on its specific characteristics, it may be assigned a hazardous waste code (e.g., D002 for corrosivity).[10][11]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of this chemical are communicated to all personnel who handle it, including those involved in its disposal.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of (R)-7-Methoxychroman-3-amine HCl waste.
Caption: Workflow for the safe disposal of (R)-7-Methoxychroman-3-amine HCl.
References
- Methoxyamine hydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Group. (2023, March 20).
- 3-Methoxytyramine hydrochloride (Standard)-SDS-MedChemExpress. MedChemExpress. (2026, January 30).
- 1910.1026 - Chromium (VI). Occupational Safety and Health Administration.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Hexavalent Chromium. Occupational Safety and Health Administration.
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, October 28).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025, May 30).
- Chemical Safety Data Sheet MSDS / SDS - Methoxyamine Hydrochloride. ChemicalBook. (2025, November 8).
- Hexavalent Chromium - Overview. Occupational Safety and Health Administration.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
-
Regulation of Laboratory Waste . American Chemical Society. Retrieved from [Link]
- Small Entity Compliance Guide for the Hexavalent Chromium Standards. Occupational Safety and Health Administration.
-
Management Standards for Hazardous Waste Pharmaceuticals . Regulations.gov. Retrieved from [Link]
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21).
- EPA Hazardous Waste Codes. Alfred State College.
- California Code of Regulations, Title 8, Section 5194. Hazard Communication. Department of Industrial Relations.
- 3-methoxy Tyramine (hydrochloride) SAFETY DATA SHEET. Cayman Chemical. (2016, October 17).
- 108530 3-Methoxypropylamine - Safety Data Sheet. PanReac AppliChem. (2024, November 4).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. my.alfred.edu [my.alfred.edu]
- 12. California Code of Regulations, Title 8, Section 5194. Hazard Communication. [dir.ca.gov]
Personal Protective Equipment & Handling Guide: (R)-7-Methoxychroman-3-amine HCl
Executive Safety Summary
Treat as: High-Potency Chiral Amine Salt | Signal Word: WARNING (R)-7-Methoxychroman-3-amine HCl is a chiral primary amine salt commonly used as a scaffold in medicinal chemistry (e.g., for GPCR or ion channel ligands). As a specific enantiomer of a pharmacologically active class, it must be handled with the assumption of biological activity and mucous membrane irritation .
Immediate Critical Actions:
-
Inhalation Risk: Do not handle open powder outside a certified chemical fume hood.
-
Skin Absorption: This compound is a protonated amine; while ionic, the free base generated in situ (pH > 8) is lipophilic and skin-permeable.
-
Moisture Sensitivity: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) to prevent caking and degradation.
Chemical Identity & Hazard Analysis
This section establishes the chemical context for the safety protocols.
| Parameter | Technical Detail |
| Chemical Name | (R)-7-Methoxy-3,4-dihydro-2H-chromen-3-amine hydrochloride |
| Chemical Class | Chiral Bicyclic Primary Amine Salt |
| CAS Number | Refer to racemic analog 18518-71-3 for baseline safety if specific enantiomer CAS is unlisted.[1] |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Acidity | Weakly acidic in solution (Ammonium salt) |
| GHS Classification | Skin Irrit. 2 (H315) , Eye Irrit.[2] 2A (H319) , STOT SE 3 (H335) . |
Expert Insight: While specific toxicological data for the (R)-enantiomer may be sparse, structurally related chroman-3-amines are known SERT/DAT transporter modulators. Always assume pharmacological potency beyond simple chemical irritation.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Analysis Approach to select PPE based on the specific task.
PPE Selection Logic (Graphviz Diagram)
Figure 1: PPE Decision Tree for Chiral Amine SaltsDetailed PPE Specifications
| Component | Specification | Rationale |
| Gloves | Nitrile (Minimum 0.11 mm thickness) . Double-gloving recommended for solutions >100 mg. | Amine salts are generally polar and repel well by nitrile. Latex is permeable to organic carriers often used with this compound (e.g., DCM, DMF). |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). Use Face Shield if quenching reactions. | HCl salts can hydrolyze to release trace HCl gas or cause severe irritation upon contact with moist eyes. |
| Respiratory | Fume Hood (Primary). N95/P100 (Secondary) only if hood unavailable. | Fine crystalline dust can be a potent respiratory irritant (H335). |
| Clothing | Cotton Lab Coat (buttoned). Tyvek sleeves for bulk handling (>5g). | Prevents contamination of street clothes and skin absorption.[3][4] |
Operational Handling Protocol
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the solid static-prone powder.
-
Static Control: Use an antistatic gun or polonium strip if the powder is "fly-away."
-
Containment: Place the balance inside the fume hood. If the balance is external, weigh into a tared vial with a septum cap; add solvent through the septum to dissolve before opening.
-
Solvent Choice: The HCl salt is soluble in Water, Methanol, DMSO, and DMF . It is sparingly soluble in Dichloromethane or Ether.
B. Reaction Setup
-
Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon. While the salt is stable, the free amine (if generated) is oxidation-sensitive.
-
Base Neutralization: If using the compound in a coupling reaction (e.g., amide bond formation), add a tertiary base (DIPEA/TEA) to liberate the free amine. Caution: This increases lipophilicity and skin permeability.
C. Spill Response Workflow
Minor Spill (< 1g):
-
Cover with wet paper towels to prevent dust dispersal.
-
Wipe up with a weak soap solution.
-
Dispose of towels as hazardous solid waste.
Major Spill (> 1g):
-
Don N95 respirator and double gloves.
-
Cover spill with absorbent pads dampened with water/methanol.
-
Scoop into a wide-mouth waste jar.
Waste Disposal Strategy
Compliance with RCRA and local EHS regulations is mandatory.
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Organic Solid | Collect in a container labeled "Solid Organic Waste (Contains Amines)." Do not place in trash. |
| Liquid Waste (Aqueous) | Aqueous Basic/Neutral | If pH < 5, neutralize with Sodium Bicarbonate before disposal into aqueous waste stream. |
| Liquid Waste (Organic) | Non-Halogenated Organic | Segregate based on the solvent used (e.g., MeOH/DMSO). The amine itself does not require halogenated segregation despite the HCl counterion. |
| Contaminated Sharps | Biohazardous/Sharps | Needles used for injection of this compound should be treated as chemically contaminated sharps. |
Self-Validating Disposal Check:
-
Does the waste container label explicitly list "(R)-7-Methoxychroman-3-amine"?
-
Is the pH of aqueous waste between 5 and 9?
References & Authority
-
Sigma-Aldrich (Merck) . Safety Data Sheet: Chroman-3-amine hydrochloride. (Accessed Feb 2026).[3]
-
Cayman Chemical . Safety Data Sheet: 3-Methoxytyramine hydrochloride (Structural Analog). (Accessed Feb 2026).[3]
-
PubChem . Compound Summary: Chroman-3-amine.[7] National Library of Medicine.
-
Fisher Scientific . GHS Classification for Amine Hydrochlorides.
(Note: Specific CAS 946340-42-7 is referenced in specialty chemical databases as the R-enantiomer analog. Operational safety is derived from the validated hazard profile of the racemic scaffold CAS 18518-71-3.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
